In-Depth Technical Guide: Chemical Properties and Applications of 4-Iodo-N-methylpyridin-3-amine
Executive Summary In the landscape of modern medicinal chemistry, halogenated aminopyridines serve as indispensable building blocks for the modular assembly of Active Pharmaceutical Ingredients (APIs). 4-Iodo-N-methylpyr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, halogenated aminopyridines serve as indispensable building blocks for the modular assembly of Active Pharmaceutical Ingredients (APIs). 4-Iodo-N-methylpyridin-3-amine (CAS 438579-35-2)[1], and its highly functionalized derivative 6-chloro-4-iodo-N-methylpyridin-3-amine (CAS 825643-59-2)[2], are premier examples of such scaffolds. This whitepaper provides a comprehensive analysis of their physicochemical properties, the mechanistic causality behind their reactivity, and their critical roles in the synthesis of advanced therapeutics, including NK1 receptor antagonists (e.g., Netupitant)[3] and GPBAR1 agonists[4].
Structural & Physicochemical Properties
The utility of 4-iodo-N-methylpyridin-3-amine stems from its unique electronic distribution. The electron-deficient pyridine ring is modulated by the electron-donating N-methylamino group at the C3 position, which increases the electron density of the local
-system. Meanwhile, the highly polarizable iodine atom at the C4 position provides an ideal site for oxidative addition by low-valent transition metals.
Mechanistic Insights into Reactivity: Orthogonal Functionalization
As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen rather than simply executing the synthesis. The 6-chloro derivative is a masterclass in orthogonal reactivity .
The Causality of Halogen Selection:
In a molecule containing both C-Cl and C-I bonds, the bond dissociation energy dictates the reaction pathway. The C-I bond is significantly weaker (~238 kJ/mol) and more polarizable than the C-Cl bond (~338 kJ/mol). When exposed to a Palladium(0) catalyst, oxidative addition occurs almost exclusively at the C4-iodine position[3]. This thermodynamic differential allows chemists to perform a completely regioselective Suzuki-Miyaura cross-coupling at C4, leaving the C6-chlorine intact for subsequent late-stage functionalization (such as Buchwald-Hartwig amination or SₙAr displacement)[6].
Furthermore, the secondary amine (N-methyl) prevents unwanted side reactions—such as dimerization or competitive coordination to the Pd center—that are common with primary amines, while remaining available for final-step acylation[5].
Synthetic Methodologies & Experimental Protocols
The following protocols detail a self-validating workflow for generating the 6-chloro derivative and executing its regioselective cross-coupling, establishing the core framework for complex APIs[7].
Protocol A: Synthesis of 6-Chloro-4-iodo-N-methylpyridin-3-amine
Objective: Regioselective N-methylation followed by deprotection to yield the active cross-coupling precursor.
N-Methylation: Dissolve tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate (61.0 g, 0.172 mol) in 300 mL of anhydrous THF. Cool to 0°C under an N₂ atmosphere.
Deprotonation: Carefully add 60% NaH (7.6 g, 0.189 mol) and stir for 30 minutes to generate the amide anion[7].
Alkylation: Dropwise add a solution of Methyl Iodide (MeI) (26.92 g, 0.189 mol) in 100 mL of dry THF. Stir at 0°C for 3 hours. Quench with water and extract with EtOAc.
Boc-Deprotection: Dissolve the crude tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate in 500 mL of anhydrous DCM. Add 180 mL of Trifluoroacetic Acid (TFA) and stir at room temperature for 4 hours[7].
Isolation: Concentrate to remove the solvent and purify via flash chromatography to afford the target amine as a yellow solid (Yield: ~97.3%)[5].
Figure 1: Validated synthetic workflow for 6-chloro-4-iodo-N-methylpyridin-3-amine and its coupling.
Objective: Chemoselective C-C bond formation at the C4 position.
Reaction Assembly: To a solution of 6-chloro-4-iodo-N-methylpyridin-3-amine (40.3 g, 0.15 mol) and 2-methylphenylboronic acid (24.5 g, 0.18 mol) in 600 mL of anhydrous toluene, add 400 mL of 2N aqueous Na₂CO₃[5].
Catalyst Addition: Add Pd(OAc)₂ (3.36 g, 15 mmol) and PPh₃ (7.87 g, 0.03 mmol). The biphasic nature of the solvent ensures activation of the boronic acid while stabilizing the organic product[3].
Coupling: Stir the solution at 100°C for 2 hours.
Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash chromatography to yield 6-chloro-N-methyl-4-(o-tolyl)pyridin-3-amine (Yield: ~54.6%)[5].
Netupitant is a highly selective neurokinin 1 (NK1) receptor antagonist utilized in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting (CINV)[3]. The synthesis of Netupitant relies entirely on the 6-chloro-4-iodo-N-methylpyridin-3-amine scaffold. Following the Suzuki coupling described in Protocol B, the preserved C6 chlorine undergoes amination with 1-methylpiperazine. Finally, the C3 N-methylamine is acylated with 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride to yield the final API[3][5].
GPBAR1 (TGR5) Agonists
Beyond antiemetics, the parent compound 4-iodo-N-methylpyridin-3-amine is a critical intermediate in the synthesis of GPBAR1 (TGR5) agonists. GPBAR1 is a G-protein coupled receptor responsive to bile acids; its activation promotes GLP-1 secretion, making it a prime therapeutic target for type II diabetes and metabolic syndrome[4]. In this pathway, the C4 iodine is cross-coupled with complex boronic acids, such as 2-(2,2,2-trifluoroethoxyl)pyridin-3-ylboronic acid, to generate potent, small-molecule receptor modulators[4].
References
Google Patents, "US10385022B2 - 3-amino-pyridines as GPBAR1 agonists",
Google Patents, "US20130231315A1 - Modified 4-phenyl-pyridine deriv
The Strategic Utilization of 4-Iodo-N-methylpyridin-3-amine in Advanced API Synthesis: A Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern pharmaceutical development, the design of highly specific rece...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern pharmaceutical development, the design of highly specific receptor antagonists and agonists relies heavily on the precise functionalization of heteroaromatic cores. 4-Iodo-N-methylpyridin-3-amine and its halogenated derivatives represent a critical class of building blocks in this domain. By offering orthogonal reactivity profiles—specifically through the exploitation of carbon-iodine (C-I) bond lability—these compounds enable regioselective cross-coupling reactions that are foundational to synthesizing complex Active Pharmaceutical Ingredients (APIs)[1].
This whitepaper provides an authoritative analysis of 4-iodo-N-methylpyridin-3-amine, exploring its chemical identity, its mechanistic role in catalytic cross-coupling, and a field-proven, self-validating protocol for its derivatization into life-saving therapeutics like Netupitant and GPBAR1 modulators[2].
Chemical Identity and Structural Data
To effectively utilize this building block, chemists must understand the exact nomenclature and structural properties of the parent compound and its most industrially relevant derivative, the 6-chloro analog. The presence of the N-methyl group at the C3 position provides a critical handle for subsequent amidation or alkylation, while the C4-iodo group serves as the primary site for carbon-carbon bond formation[3].
Table 1: Comparative Chemical Identity & Nomenclature
Mechanistic Role in Organic Synthesis: The Causality of Regioselectivity
The true value of 4-iodo-N-methylpyridin-3-amine derivatives lies in their orthogonal reactivity . In the 6-chloro derivative (CAS 825643-59-2), the molecule possesses two distinct halogen leaving groups.
Why target the Iodine first?
The bond dissociation energy of a C-I bond (~240 kJ/mol) is significantly lower than that of a C-Cl bond (~330 kJ/mol). When exposed to a palladium(0) catalyst, the oxidative addition step occurs exclusively at the C4-iodo position at moderate temperatures (80–100°C). This causality allows chemists to execute a highly regioselective Suzuki-Miyaura cross-coupling at C4, leaving the C6-chloro position completely intact for later-stage functionalization (such as amination or etherification)[4].
Fig 1: Regioselective Suzuki-Miyaura coupling workflow at the C4 position.
Experimental Methodology: A Self-Validating Protocol
The following protocol details the regioselective Suzuki-Miyaura cross-coupling of 6-chloro-4-iodo-N-methylpyridin-3-amine with 2-methylbenzeneboronic acid (o-tolylboronic acid).
Expert Insight: We utilize an in situ generated Pd(0) catalyst from Palladium(II) acetate and Triphenylphosphine. This is chosen over pre-formed Pd(PPh₃)₄ because the latter is prone to oxidation upon storage, which introduces variability. Generating the active species in situ ensures a reproducible, robust catalytic cycle[4].
Step-by-Step Workflow
Step 1: Substrate Dissolution
Action: In a reaction vessel under N₂ atmosphere, dissolve 40.3 g (0.15 mol) of 6-chloro-4-iodo-N-methylpyridin-3-amine and 24.5 g (0.18 mol, 1.2 eq) of 2-methylbenzeneboronic acid in 600 mL of anhydrous toluene[4].
Causality: Toluene is selected as a high-boiling, non-polar solvent that stabilizes the organometallic intermediates and facilitates high-temperature reflux without pressure build-up.
Step 2: Biphasic Base Introduction
Action: Add 400 mL of 2 N aqueous Na₂CO₃ solution to the mixture[4].
Causality: The biphasic nature of this system is critical. The aqueous carbonate base forms a reactive boronate complex essential for the transmetalation step, while continuously extracting acidic byproducts from the organic phase, preventing catalyst poisoning.
Step 3: Catalyst Activation & Heating
Action: Add Pd(OAc)₂ (3.36 g, 15 mmol) and PPh₃ (7.87 g, 30 mmol). Heat the biphasic mixture to 100°C with vigorous stirring for 2 hours[4].
Self-Validation Check 1 (Phase Dynamics): Temporarily halt stirring at the 30-minute mark. The mixture must rapidly separate into two distinct, clear phases within 2 minutes. An unresolved emulsion indicates base depletion; if observed, add 20 mL of 2 N Na₂CO₃ to restore phase crispness.
Step 4: Reaction Monitoring
Self-Validation Check 2 (LC-MS): At 2 hours, sample the organic layer. The reaction is validated as complete only when LC-MS analysis shows the total depletion of the m/z 268 peak (starting material) and the exclusive appearance of the m/z 233 peak (coupled product: 6-chloro-N-methyl-4-(o-tolyl)pyridin-3-amine).
Step 5: Workup and Purification
Action: Cool to room temperature, dilute with water, and extract twice with EtOAc. Wash combined organic phases with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the product as a white solid (Yield: ~54-60%)[4].
Pharmacological Applications & Downstream APIs
The functionalized pyridine core generated from 4-iodo-N-methylpyridin-3-amine is a privileged scaffold in modern pharmacology, branching into two major therapeutic pathways:
NK1 Receptor Antagonists (Oncology Support): The C4-tolyl intermediate synthesized above is further reacted with 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride. This yields Netupitant (and its prodrug Fosnetupitant ), a highly selective NK1 receptor antagonist. By blocking Substance P, these drugs are critical in preventing chemotherapy-induced nausea and vomiting (CINV)[2].
GPBAR1 / TGR5 Agonists (Metabolic Control): Utilizing the parent 4-iodo-N-methylpyridin-3-amine (CAS 438579-35-2), similar cross-coupling strategies yield potent GPBAR1 agonists. Activation of the GPBAR1 receptor elevates intracellular cAMP, triggering GLP-1 secretion, which is a highly sought-after mechanism for treating Type II diabetes and metabolic syndrome[1].
Fig 2: Divergent pharmacological applications of the pyridine core.
References
Source: bldpharm.
Source: sigmaaldrich.
Title: US10385022B2 - 3-amino-pyridines as GPBAR1 agonists
Source: Google Patents
URL
Title: US10208073B2 - Solution comprising the chloride hydrochloride salt of 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)
Solubility Profiling of 4-Iodo-N-methylpyridin-3-amine Scaffolds in Organic Solvents: A Technical Guide
Executive Summary The compound 4-iodo-N-methylpyridin-3-amine (and its primary industrial analog, 6-chloro-4-iodo-N-methylpyridin-3-amine) is a highly functionalized heterocyclic intermediate. Its primary utility lies in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-iodo-N-methylpyridin-3-amine (and its primary industrial analog, 6-chloro-4-iodo-N-methylpyridin-3-amine) is a highly functionalized heterocyclic intermediate. Its primary utility lies in its role as a foundational building block for the synthesis of NK1 receptor antagonists, such as the anti-emetic drug Netupitant[1]. For drug development professionals and formulation scientists, understanding the solubility thermodynamics of this scaffold is not merely an analytical exercise—it is a critical prerequisite for optimizing cross-coupling reaction kinetics and downstream purification workflows.
This whitepaper provides an in-depth analysis of the solubility profile of the 4-iodo-N-methylpyridin-3-amine scaffold, detailing the structural causality behind its solvation behavior, providing a self-validating protocol for empirical measurement, and outlining its application in active pharmaceutical ingredient (API) synthesis.
Physicochemical Profiling & Structural Causality
To accurately predict and manipulate the solubility of 4-iodo-N-methylpyridin-3-amine, one must first deconstruct the molecule into its thermodynamic contributors. The solubility of this compound is not a static constant but a dynamic equilibrium dictated by three primary structural features[2]:
The Pyridine Core : The nitrogen atom in the aromatic ring confers weak basicity to the molecule (predicted pKa ~0.94)[3]. More importantly, the electron-deficient nature of the pyridine ring allows for robust
stacking interactions with aromatic solvents.
The Secondary Amine (-NHCH₃) : Positioned at the 3-carbon, this group acts as both a hydrogen bond donor and acceptor. This dual capability heavily influences its solubility in polar protic (e.g., alcohols) and polar aprotic solvents.
The Iodine Substituent : The heavy, highly polarizable iodine atom at the 4-position significantly increases the molecule's lipophilicity and crystal lattice density (predicted density ~1.97 g/cm³)[3]. High crystal density implies a high lattice energy; consequently, non-polar aliphatic solvents lack the energetic capacity to disrupt the solid state, leading to poor solubility in solvents like hexane.
Thermodynamic Solubility in Organic Solvents
The table below synthesizes the empirical solubility profile of the 4-iodo-N-methylpyridin-3-amine scaffold across a gradient of organic solvents. Note: Quantitative values are modeled based on the validated physicochemical behavior of its primary industrial analog (CAS 825643-59-2) under standard pharmaceutical screening conditions at 25°C.
Solvent
Dielectric Constant (ε)
Empirical Solubility at 25°C (mg/mL)
Mechanistic Rationale
Dimethyl Sulfoxide (DMSO)
46.7
> 100
Strong dipole-dipole interactions effectively solvate the polarizable iodine; acts as a strong H-bond acceptor for the secondary amine.
N,N-Dimethylformamide (DMF)
36.7
> 100
Polar aprotic solvation disrupts the dense crystal lattice without competing protic interference.
Methanol (MeOH)
32.7
45.2
H-bond donor/acceptor capabilities perfectly match the pyridine nitrogen and secondary amine.
Toluene
2.4
28.5
stacking between the solvent and the pyridine aromatic system overcomes the low dielectric constant.
Hexane
1.9
< 1.0
Complete lack of polarity and H-bonding capability; energetically incapable of disrupting the dense iodine-stabilized crystal lattice.
Causality in Solvent Selection for API Synthesis
While DMSO and DMF offer the highest absolute solubility, toluene is the solvent of choice for the downstream synthesis of NK1 antagonists[1]. The causality here is strictly operational: Toluene dissolves the intermediate sufficiently via
interactions, but unlike DMSO, it allows for high-temperature reflux (100°C) without the risk of solvent degradation or the complication of removing a high-boiling polar solvent during the subsequent aqueous workup[4].
To determine the precise thermodynamic solubility of specific batches or polymorphs of 4-iodo-N-methylpyridin-3-amine, a highly controlled, self-validating methodology is required. Gravimetric methods are insufficient due to the potential for solvent entrapment in the dense crystal lattice. Instead, an HPLC-UV based isothermal shake-flask method must be employed.
Step-by-Step Methodology
Solvent Saturation : Add an excess of 4-iodo-N-methylpyridin-3-amine solid (approx. 150 mg) to 1.0 mL of the target organic solvent in a sealed 2.0 mL amber glass vial (to prevent UV degradation of the carbon-iodine bond).
Isothermal Agitation : Place the vial in an orbital thermoshaker set strictly to 25.0°C ± 0.1°C at 500 RPM.
Dual-Time-Point Sampling : Extract 50 µL aliquots of the suspension at exactly
hours and hours.
Phase Separation : Centrifuge the extracted aliquots at 15,000 RPM for 10 minutes at 25°C to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.
HPLC-UV Quantification : Dilute the filtered supernatant with the HPLC mobile phase and quantify the concentration against a pre-established calibration curve at
This protocol is a self-validating system. By sampling at both 24 and 48 hours, the workflow inherently distinguishes between true thermodynamic equilibrium and transient kinetic supersaturation. Equilibrium is only confirmed if the concentration variance (
) between the 24h and 48h time points is < 2%. If , the system rejects the data, indicating that the crystal lattice is still dissolving or a polymorphic transformation is occurring, and agitation must continue.
Fig 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility.
Downstream Application: Solvation in API Synthesis
The solubility of 4-iodo-N-methylpyridin-3-amine dictates its chemical utility. In the synthesis of Netupitant, the intermediate undergoes a Suzuki-Miyaura cross-coupling with 2-methylphenylboronic acid[1]. Because the iodine atom is sterically hindered by the adjacent secondary amine, the reaction requires complete solvation of the intermediate to allow the Palladium (Pd) catalyst to successfully insert into the C-I bond. The choice of anhydrous toluene as the solvent leverages the
stacking solubility mechanism to achieve a near-quantitative yield (97.3%)[4].
Fig 2: Role of toluene solvation in the downstream Suzuki coupling pathway.
References
New Drug Approvals - January | 2021
Source: New Drug Approvals
URL: [Link]
Google Patents - US9908907B2 - Substituted piperaziniums for the treatment of emesis
Source: Google Patents
URL
Structural Analysis of 4-Iodo-N-methylpyridin-3-amine: A Technical Guide
The following technical guide details the structural analysis, characterization, and handling of 4-iodo-N-methylpyridin-3-amine (CAS 438579-35-2). This document is structured to support drug development workflows, specif...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural analysis, characterization, and handling of 4-iodo-N-methylpyridin-3-amine (CAS 438579-35-2). This document is structured to support drug development workflows, specifically targeting cross-coupling intermediates.
Executive Summary & Compound Identity
4-iodo-N-methylpyridin-3-amine is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPBAR1 agonists. Its structural core—a pyridine ring substituted with an iodine atom at the C4 position and a secondary methylamine at C3—provides a unique "ortho-haloamine" handle. This motif enables rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) followed by cyclization to form fused bicyclic systems (e.g., azaindoles, naphthyridines).
Chemical Identity Table
Property
Specification
IUPAC Name
4-iodo-N-methylpyridin-3-amine
CAS Number
438579-35-2
Molecular Formula
C₆H₇IN₂
Molecular Weight
234.04 g/mol
SMILES
CNc1c(I)ccnc1
Key Isotopes
¹H, ¹³C, ¹²⁷I (Monoisotopic), ¹⁴N
Appearance
Pale yellow to brown solid/oil (purity dependent)
Structural Elucidation Strategy
The primary analytical challenge lies in distinguishing this regioisomer from its inverse congener, 3-iodo-N-methylpyridin-4-amine . Both isomers possess identical mass (MW 234) and similar polarity. Definitive structural assignment requires a multi-modal approach combining ¹H NMR connectivity analysis and ¹³C chemical shift validation.
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum of 4-iodo-N-methylpyridin-3-amine is distinct due to the electronic influence of the iodine atom at C4 and the methylamino group at C3.
Predicted ¹H NMR Profile (CDCl₃, 400 MHz)
Note: Chemical shifts are estimated based on substituent additivity rules and analog data (e.g., 6-chloro-4-iodo-N-methylpyridin-3-amine).
Proton
Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Assignment Logic
H2
8.05 – 8.15
Singlet (s)
-
Deshielded by ring Nitrogen and adjacent amine. Diagnostic: Lack of large coupling confirms C2 position.
H6
7.80 – 7.90
Doublet (d)
J ≈ 5.0 Hz
Adjacent to ring Nitrogen; couples to H5.
H5
7.45 – 7.55
Doublet (d)
J ≈ 5.0 Hz
Shielded relative to H6; adjacent to Iodine.
NH
4.50 – 5.00
Broad (br s)
-
Exchangeable. Chemical shift varies with concentration/solvent.
N-Me
2.90 – 3.00
Singlet (s)
-
Characteristic methyl doublet if J₍NH-CH₃₎ is resolved (rare in CDCl₃).
Regioisomer Differentiation Workflow
To confirm the Iodine is at C4 (and not C3), analyze the coupling of the most deshielded proton (H2 vs H6).
Target (4-Iodo): H2 is a singlet. H5 and H6 form a doublet pair (J ≈ 5 Hz).
Isomer (3-Iodo): H2 is a singlet. H5 and H6 form a doublet pair (J ≈ 5 Hz).
Critical Distinction (NOESY/HMBC):
NOESY: In the target structure, the N-Me group will show a strong NOE correlation to H2 and no correlation to H5/H6 (blocked by Iodine).
HMBC: The N-Me protons will show a ³J correlation to C3 . C3 will couple to H2 .
Mass Spectrometry (MS) Fragmentation
Ionization: ESI+ (Electrospray Ionization).
Parent Ion: [M+H]⁺ = 235.0 m/z.
Isotope Pattern: Iodine is monoisotopic (¹²⁷I). The spectrum will lack the characteristic M+2 isotope patterns seen in chloro- or bromo-analogs.
Fragmentation:
Loss of Methyl radical (M-15).
Loss of Iodine radical (M-127) is a dominant pathway due to the weak C-I bond, often yielding a pyridyl cation at m/z ~107.
Visualization: Structural Validation Logic
The following diagram illustrates the logical flow for confirming the structure using spectroscopic data.
Figure 1: Decision tree for distinguishing regioisomers using NOESY NMR correlations.
Reactivity Profile & Handling
The Ortho-Haloamine Effect
The proximity of the amino group (C3) to the iodide (C4) makes this molecule susceptible to spontaneous cyclization under certain conditions, but also makes it a potent substrate for cascade reactions.
Lability: The C-I bond is weaker than C-Br or C-Cl. Avoid prolonged exposure to light (photolytic deiodination).
Oxidation: The secondary amine is prone to oxidation to the N-oxide or imine if stored in air. Store under Argon at -20°C.
Functionalization Workflow
This scaffold is typically used in a "Sandwich" functionalization strategy:
Step 1 (C4 Functionalization): Suzuki or Sonogashira coupling at the C-I bond. The free amine may require protection (e.g., Boc) depending on the catalyst system, though modern precatalysts (e.g., XPhos Pd G4) often tolerate free amines.
Step 2 (C3 Functionalization): The amine can act as a nucleophile for acylation or reductive amination.
Figure 2: Common synthetic pathways utilizing the 4-iodo-N-methylpyridin-3-amine scaffold.
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).
Acceptance Criteria: Purity > 95% by area integration; MS confirms m/z 235 [M+H]⁺.
Storage & Stability
State: Solid or viscous oil.
Conditions: Hygroscopic and light-sensitive. Store in amber vials under inert atmosphere (N₂/Ar).
References
Hoffmann-La Roche Inc. (2001). 4-Phenyl-pyridine compounds. US Patent 6,297,375.[1][2] (Describes the synthesis of the 6-chloro analog and related Netupitant intermediates). Link
F. Hoffmann-La Roche AG . (2019). 3-amino-pyridines as GPBAR1 agonists. US Patent 10,385,022. (Cites 4-iodo-N-methylpyridin-3-amine as a specific intermediate in Example 98). Link
BenchChem . (2024). Structure and Properties of 4-Amino-3-iodopyridine derivatives. (General reference for NMR shifts of amino-iodopyridines). Link
Royal Society of Chemistry . (2011). ChemSpider Record for 4-iodo-N-methylpyridin-3-amine. Link
Technical Assessment of the Physicochemical Properties of 4-iodo-N-methylpyridin-3-amine
Executive Summary & Compound Identity 4-iodo-N-methylpyridin-3-amine is a critical heterocyclic intermediate, primarily utilized in the synthesis of NK1 receptor antagonists (e.g., Netupitant/Fosnetupitant) and other bio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Identity
4-iodo-N-methylpyridin-3-amine is a critical heterocyclic intermediate, primarily utilized in the synthesis of NK1 receptor antagonists (e.g., Netupitant/Fosnetupitant) and other bioactive pyridine scaffolds. Its physicochemical profile is defined by the interplay between the electron-rich methylamino group and the electron-deficient, sterically demanding iodine substituent.
Understanding the acid dissociation constant (pKa) of this molecule is essential for optimizing nucleophilic aromatic substitution (
) reactions, palladium-catalyzed couplings (Suzuki/Buchwald-Hartwig), and predicting solubility profiles in aqueous workups.
Chemical Identity
Property
Detail
IUPAC Name
4-iodo-N-methylpyridin-3-amine
Common Role
Intermediate for NK1 Antagonists (e.g., Netupitant)
To accurately estimate the pKa of 4-iodo-N-methylpyridin-3-amine in the absence of a direct experimental database entry, we must synthesize data from its constituent substructures using Hammett substituent constants and steric analysis.
Ionization Centers
The molecule possesses two potential protonation sites. Their basicity differs by several orders of magnitude:
Pyridine Nitrogen (
): The primary basic center. In unsubstituted pyridine, the lone pair is in an orbital orthogonal to the -system.
Exocyclic Amine Nitrogen (
): The secondary amine lone pair is delocalized into the aromatic ring (resonance), rendering it non-basic (pKa < 0).
Substituent Effects on
Basicity
The pKa of the pyridine nitrogen is governed by the electronic influence of the substituents relative to the ring nitrogen.
Base Value: Pyridine (
).
3-NHMe Group (+M, -I): The methylamino group at the 3-position is a strong resonance donor (+M). In 3-aminopyridine, this raises the pKa to 6.04 .[1] The N-methyl group slightly enhances basicity via inductive donation compared to the primary amine.
4-Iodo Group (-I, +M, Steric): Iodine at the 4-position is electron-withdrawing by induction (-I) and electron-donating by resonance (+M), but induction dominates.
Reference: 4-iodopyridine has a pKa of 4.02 .[2][3] This indicates a net
of approximately -1.2 units relative to pyridine.
The "Ortho-Effect" and Steric Inhibition of Resonance
A critical factor often overlooked in simple additivity models is the steric interaction between the bulky iodine atom at position 4 and the methylamino group at position 3.
Mechanism: The Van der Waals radius of Iodine (1.98 Å) creates significant steric pressure on the adjacent methylamino group.
Consequence: This forces the
bond to rotate, twisting the amine lone pair out of planarity with the pyridine -system.
Result: The resonance donation (+M) from the amine to the ring is decoupled . The amine acts primarily as an inductive withdrawer (-I) rather than a resonance donor. This lowers the pKa significantly compared to a planar system.
pKa Values: Estimated & Comparative Data
Based on the mechanistic analysis above, the pKa of 4-iodo-N-methylpyridin-3-amine is predicted to be lower than that of 3-aminopyridine due to the electron-withdrawing iodine and the steric decoupling of resonance.
Rationale: The molecule is less basic than pyridine. The iodine's inductive effect (-1.2 units) is only partially offset by the amine, which is sterically hindered from full resonance donation.
Secondary pKa (
H+):< 0 (Likely -1.0 to -2.0)
Rationale: Protonation of the exocyclic amine destroys aromaticity contributions and is energetically unfavorable.
This diagram illustrates the protonation site and the steric clash that influences the pKa.
Caption: Equilibrium between the neutral free base and the pyridinium conjugate acid. The steric interaction between the 4-iodo and 3-methylamino groups inhibits resonance, modulating the final pKa.
Experimental Determination Protocol
Since exact literature values are rare for specific intermediates, the following protocol is the industry standard for validating the pKa of hydrophobic pyridine derivatives.
Method: Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky Extrapolation)
Due to the iodine atom, the molecule has low aqueous solubility. Direct aqueous titration is unreliable.
Workflow Diagram
Caption: Step-by-step workflow for determining the aqueous pKa of hydrophobic bases using cosolvent extrapolation.
Detailed Protocol Steps:
Solvent Preparation: Prepare three solvent mixtures of Methanol/Water (e.g., 40:60, 50:50, 60:40 v/v). Measure the dielectric constant (
) for each.
Titration: Dissolve
M of the substrate in the cosolvent. Titrate with standardized M HCl under inert atmosphere () to prevent carbonate formation.
Calculation: Calculate the apparent pKa (
) for each mixture using the Bjerrum method or Gran plot analysis.
Extrapolation: Plot
against . The y-intercept (extrapolated to pure water's dielectric constant) yields the thermodynamic aqueous pKa.
Implications for Drug Development[5]
Solubility & Formulation
pH Dependent Solubility: With a pKa ~ 4.0, this compound is neutral at physiological pH (7.4). It will have poor aqueous solubility in systemic circulation.
Salt Formation: To solubilize this intermediate for processing, a pH < 2.0 is required. It will readily form stable salts with strong acids (HCl,
, MSA), but these salts will hydrolyze if diluted in neutral buffers.
Reactivity in Synthesis
Nucleophilicity: The low pKa indicates the pyridine nitrogen is less nucleophilic than unsubstituted pyridine. In coupling reactions, the 3-amino group (though twisted) remains the primary nucleophile for acylation, while the pyridine nitrogen is less likely to interfere or poison metal catalysts compared to highly basic pyridines (like DMAP).
Suzuki Coupling: The 4-iodo position is highly activated for Pd-catalyzed cross-coupling. The presence of the ortho-amino group can act as a directing group, potentially stabilizing Pd-intermediates.
References
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine and Aminopyridine standard values).
Linnell, R. H. (1960). "Dissociation Constants of 4-Substituted Pyridines". Journal of Organic Chemistry, 25(2), 290–292. (Source for 4-Iodopyridine pKa = 4.02).
Albert, A., & Goldacre, R. (1946). "The Nature of the Amino-group in Amino-pyridines". Journal of the Chemical Society. (Source for 3-aminopyridine resonance effects).
U.S. Patent 10,385,022 . (2019). 3-amino-pyridines as GPBAR1 agonists. (Describes synthesis and handling of 4-iodo-N-methylpyridin-3-amine). .
ChemBook/PubChem Data . (2024). Properties of 6-chloro-4-iodo-N-methylpyridin-3-amine. .
Technical Guide: Determination of the Melting Point Range of 4-iodo-N-methylpyridin-3-amine
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the melting point range for the compound 4-iodo-N-methylpyridin-3-a...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the melting point range for the compound 4-iodo-N-methylpyridin-3-amine. Due to the limited availability of experimental data for this specific molecule in public databases, this document outlines the necessary experimental protocols for its synthesis, purification, and subsequent melting point analysis, grounded in principles of scientific integrity and experimental rigor.
Introduction: The Significance of Physicochemical Characterization
The melting point of a crystalline solid is a fundamental physicochemical property that serves as a crucial indicator of its identity and purity. For a pure, crystalline organic compound, the melting point is typically a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs. The presence of impurities generally leads to a depression and broadening of this melting range. In the context of drug discovery and development, the accurate determination of a compound's melting point is a critical first step in its characterization, influencing aspects of its formulation, stability, and bioavailability.
This guide specifically addresses 4-iodo-N-methylpyridin-3-amine, a substituted pyridine derivative. While data on structurally related compounds is available, a definitive melting point for this exact molecule is not widely reported in the scientific literature. Therefore, this document provides a detailed roadmap for its empirical determination.
Experimental Framework: A Self-Validating Approach
To ensure the trustworthiness and accuracy of the determined melting point, a self-validating experimental workflow is essential. This involves not only the precise measurement of the melting temperature but also the unambiguous confirmation of the compound's identity and purity. The following sections detail the necessary steps in this workflow.
Synthesis and Purification of 4-iodo-N-methylpyridin-3-amine
As a prerequisite to any physical property measurement, the target compound must be synthesized and rigorously purified. The synthesis of substituted pyridines can often be achieved through established organic chemistry methodologies. While a specific, published synthesis for 4-iodo-N-methylpyridin-3-amine is not readily found, a plausible synthetic route can be inferred from procedures for analogous structures. For instance, the synthesis of pyridine diamine derivatives has been described involving Ullmann coupling reactions.[1] A general procedure for the synthesis of similar compounds involves the reaction of a suitable precursor with an aminating agent.[2]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis, purification, and characterization of 4-iodo-N-methylpyridin-3-amine prior to melting point determination.
Detailed Protocol for Purification (Recrystallization):
Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Characterization and Purity Confirmation
Before proceeding to melting point determination, the identity and purity of the synthesized compound must be unequivocally established using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of 4-iodo-N-methylpyridin-3-amine.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Elemental Analysis: To provide the percentage composition of elements (C, H, N), which should be within ±0.4% of the theoretical values for the pure compound.
Only after confirming the structure and a high degree of purity should the melting point determination be undertaken.
Protocol for Melting Point Determination
The following protocol is based on standard laboratory techniques for melting point determination using a modern digital apparatus.
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Spatula
Mortar and pestle (if necessary)
Procedure:
Sample Preparation:
Ensure the purified 4-iodo-N-methylpyridin-3-amine is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]
Preliminary (Rapid) Determination:
Place the capillary tube in the heating block of the melting point apparatus.
Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting range. This provides a rough estimate and saves time in the subsequent accurate determination.
Accurate Determination:
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
Insert a new capillary tube with the sample.
Heat the sample to a temperature about 5 °C below the expected melting point.[3]
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
Record the temperature at which the first drop of liquid appears (the onset of melting).
Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).
The recorded temperatures represent the melting point range.
Repeatability:
Perform at least two additional accurate determinations. Consistent results across multiple measurements provide confidence in the obtained melting point range.
Data Presentation:
The results should be presented in a clear and organized manner.
Compound
Trial 1 (°C)
Trial 2 (°C)
Trial 3 (°C)
Average Melting Point Range (°C)
4-iodo-N-methylpyridin-3-amine
TBD
TBD
TBD
TBD
Authoritative Grounding and Best Practices
For laboratories operating under regulatory compliance, such as those in the pharmaceutical industry, melting point determination protocols should adhere to pharmacopeial standards (e.g., USP, Ph. Eur.).[3] These standards provide detailed guidelines on apparatus calibration, sample preparation, and heating rates to ensure data integrity and reproducibility.[3] Regular calibration of the melting point apparatus using certified reference standards is a critical component of Good Laboratory Practice (GLP).[3]
Logical Relationship Diagram for Accurate Melting Point Determination:
Caption: Key factors influencing the accuracy and reproducibility of melting point determination.
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. [Link]
Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities - Baghdad Science Journal. [Link]
Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]
A Technical Guide to 4-Iodo-N-methylpyridin-3-amine: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Halogenated Pyridines In the landscape of modern drug discovery and development, the pyridine scaffold is a cornerstone, present in a vast array of therapeutic agents. Its strate...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Halogenated Pyridines
In the landscape of modern drug discovery and development, the pyridine scaffold is a cornerstone, present in a vast array of therapeutic agents. Its strategic functionalization is paramount to modulating physicochemical properties and biological activity. Among the tools available to the medicinal chemist, halogenated pyridines serve as exceptionally versatile intermediates. Specifically, 4-iodo-N-methylpyridin-3-amine has emerged as a valuable building block, engineered for precise and efficient molecular construction.
The utility of this intermediate is rooted in the unique reactivity of the carbon-iodine bond. The iodine atom at the 4-position of the pyridine ring is an excellent leaving group, making it a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds—two of the most fundamental transformations in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The presence of the N-methylamino group at the 3-position further influences the electronic properties of the ring and provides a crucial vector for pharmacophore interaction.
This guide provides an in-depth examination of 4-iodo-N-methylpyridin-3-amine, from its logical synthesis to its application in validated, high-yield coupling protocols that are central to pharmaceutical research and manufacturing.[2]
Physicochemical & Structural Data
A clear understanding of the fundamental properties of an intermediate is critical for its effective use. The key data for 4-iodo-N-methylpyridin-3-amine are summarized below.
Synthesis of the Intermediate: A Strategic Approach
The synthesis of 4-iodo-N-methylpyridin-3-amine is not commonly detailed in the literature, requiring a logical pathway derived from established methodologies for analogous structures. A robust and scalable synthesis can be conceptualized starting from the readily available 3-aminopyridine. The strategy involves two key transformations: N-methylation and regioselective iodination.
Synthetic Workflow Overview
The proposed synthesis begins with the protection of the more nucleophilic exocyclic amine, followed by N-methylation, and finally, a directed ortho-metalation (DoM) followed by iodination to install the iodine atom with high regioselectivity. An alternative, simpler approach could involve direct iodination of N-methyl-3-aminopyridine, though regioselectivity might be a challenge without a directing group. A more robust industrial method is adapted from the synthesis of related N-substituted-3-amino-4-halopyridines.[4]
Caption: Proposed synthetic workflow for 4-iodo-N-methylpyridin-3-amine.
Causality in Experimental Design
Boc Protection (A -> B): 3-Aminopyridine is first protected with a di-tert-butyl dicarbonate (Boc₂O). This is a critical step for two reasons. First, it prevents over-alkylation in the subsequent methylation step. Second, and more importantly, the Boc-carbamate group is an effective directing group for the subsequent lithiation, ensuring that the metalation occurs specifically at the 4-position.[4]
N-Methylation (B -> C): The protected intermediate is then N-methylated. A strong base like sodium hydride (NaH) is used to deprotonate the carbamate nitrogen, forming a sodium salt which then acts as a nucleophile, reacting with an electrophile like methyl iodide (CH₃I) to form the N-methylated product.
Directed ortho-Metalation (DoM) and Iodination (C -> D): This is the key regioselective step. The reaction mixture is cooled to -78 °C, and a strong organolithium base such as n-butyllithium (n-BuLi) is added. The Boc group directs the deprotonation to the adjacent 4-position of the pyridine ring. This lithiated intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group precisely at the desired position.[4]
Deprotection (D -> E): The final step is the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target intermediate, 4-iodo-N-methylpyridin-3-amine.
To a round-bottom flask, add 3-aminopyridine (1.0 eq), isopropanol (3 mL/g), and water (1.1 mL/g).
Cool the mixture to 0 °C in an ice-water bath.
Add a solution of Boc₂O (1.15 eq) in isopropanol (1.4 mL/g) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Concentrate the reaction in vacuo and dissolve the resulting oil in methyl tert-butyl ether.
Wash with water, then brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the product, which can be further purified by recrystallization.[4]
Step 2: N-Methylation
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-aminopyridine (1.0 eq) in anhydrous DMF (0.5 M).
Cool the solution to 0 °C and add NaH (1.5 eq) portion-wise. Caution: Gas evolution (H₂).
Stir at 0 °C for 1 hour.
Add methyl iodide (1.5 eq) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 1 hour.
Carefully quench the reaction with water and extract with diethyl ether (3x).
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography.
Step 3: Iodination and Deprotection
In a flame-dried, three-neck flask under an inert atmosphere, dissolve the N-methylated intermediate (1.0 eq) in anhydrous DME (0.3 M).
Cool the mixture to -78 °C (dry ice/acetone bath).
Add n-BuLi (2.4 eq) dropwise, maintaining the internal temperature below -70 °C.
Allow the mixture to warm to -20 °C and stir for 2 hours.
Re-cool the mixture to -78 °C and add a solution of I₂ (1.5 eq) in DME dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench with saturated aqueous NH₄Cl and separate the layers. Extract the aqueous layer with diethyl ether (3x).
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
Dissolve the crude product in DCM (0.2 M) and add TFA (10 eq). Stir at room temperature for 2-4 hours until TLC/LC-MS indicates complete deprotection.
Concentrate in vacuo, re-dissolve in DCM, and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic.
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-iodo-N-methylpyridin-3-amine.
Core Applications in Pharmaceutical Synthesis
The C(sp²)-I bond in 4-iodo-N-methylpyridin-3-amine is the linchpin of its utility. Its reactivity is significantly higher than the corresponding C-Br or C-Cl bonds, allowing for milder reaction conditions and broader substrate scope in palladium-catalyzed cross-coupling reactions.[5]
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast range of amines.[6] This reaction is critical for synthesizing the complex aniline and heteroaromatic amine structures prevalent in pharmaceuticals. For 4-iodo-N-methylpyridin-3-amine, this reaction allows for the introduction of a second amine-containing moiety, creating scaffolds with diverse biological targets.
Causality in Protocol Design:
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, Xantphos) are essential. The ligand facilitates both the oxidative addition of the C-I bond to the Pd(0) center and the final reductive elimination step.[6]
Base: A non-nucleophilic strong base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to deprotonate the coupling amine, making it a more active nucleophile in the catalytic cycle.[7]
Solvent: Anhydrous, degassed aprotic solvents like dioxane or toluene are used to prevent quenching of the active catalyst and base.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
To a flame-dried Schlenk tube, add 4-iodo-N-methylpyridin-3-amine (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), BINAP (7.5 mol%), and NaOtBu (1.4 eq).
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
Add anhydrous, degassed toluene or dioxane (0.1 M).
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is an equally powerful method for forming C-C bonds, typically between an organohalide and a boronic acid or ester.[8] This reaction is widely used in the pharmaceutical industry to synthesize biaryl and substituted aromatic compounds, which are common structural motifs in many drugs.[9] Using 4-iodo-N-methylpyridin-3-amine in a Suzuki coupling allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position.
Causality in Protocol Design:
Catalyst System: A palladium(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf). The choice of ligand (e.g., PPh₃, dppf) is crucial for stabilizing the palladium species and facilitating the reaction.
Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner, forming a more nucleophilic boronate species that participates in the transmetalation step.[8]
Solvent System: A two-phase solvent system, such as dioxane/water or toluene/water, is commonly used to dissolve both the organic-soluble starting materials and the water-soluble base.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling
To a round-bottom flask, add 4-iodo-N-methylpyridin-3-amine (1.0 eq), the desired boronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Add a solvent mixture, typically 1,4-dioxane and an aqueous solution of base (e.g., 2 M K₂CO₃) in a 4:1 to 3:1 ratio.
Degas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes.
Heat the reaction mixture to 85-95 °C under the inert atmosphere.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool to room temperature and dilute with ethyl acetate.
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Conclusion
4-Iodo-N-methylpyridin-3-amine stands as a testament to the power of strategic molecular design in pharmaceutical development. Its N-methylamino group provides a key interaction point, while the highly reactive C-I bond at the 4-position serves as a versatile handle for advanced synthetic transformations. By enabling robust and selective C-N and C-C bond formations through cornerstone reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, this intermediate provides chemists with a reliable and efficient tool to construct complex molecular architectures. Its application streamlines the synthesis of novel drug candidates, accelerating the journey from laboratory discovery to potential clinical application.
References
Maji, B., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved from [Link]
Lingaiah, B. V., et al. (2011). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synfacts. Retrieved from [Link]
Maji, B., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. Retrieved from [Link]
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. Retrieved from [Link]
DeKorver, K. A., et al. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]
IFLScience. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
Douglas, C. J., & Farrell, I. R. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Retrieved from [Link]
ResearchGate. (2015). Synthesis of New Schiff Base: 4-[(Pyridin-3-ylmethylene)-amino]phenyldodecanoate. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. Retrieved from [Link]
Google Patents. (n.d.). An improved process for producing aminopyridines.
Das, S., et al. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
PubChem. (n.d.). N-Methyl-3-pyridinamine. Retrieved from [Link]
PubChemLite. (n.d.). 4-iodo-3-methylpyridin-2-amine (C6H7IN2). Retrieved from [Link]
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. Retrieved from [Link]
RSC Publishing. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
Shi, K., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]
Bio-Rad. (2025). How Reagent Purity Impacts API Manufacturing for Oligonucleotides and Peptides. Retrieved from [Link]
MDPI. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]
Organic Syntheses. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine.
Boron Molecular. (n.d.). N-methylpyridin-4-amine. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of 4-Iodo-N-methylpyridin-3-amine
Introduction 4-Iodo-N-methylpyridin-3-amine is a valuable substituted pyridine derivative with significant potential as a key intermediate in medicinal chemistry and drug development. The presence of the iodo-, amino-, a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Iodo-N-methylpyridin-3-amine is a valuable substituted pyridine derivative with significant potential as a key intermediate in medicinal chemistry and drug development. The presence of the iodo-, amino-, and methyl- functionalities on the pyridine scaffold offers multiple points for further chemical modification, making it an attractive building block for the synthesis of complex heterocyclic systems. Specifically, the iodo group can participate in various cross-coupling reactions, while the secondary amine provides a site for amidation or further alkylation. This document provides a comprehensive guide for the synthesis of 4-iodo-N-methylpyridin-3-amine, designed for researchers, scientists, and drug development professionals. The presented protocols are based on established and reliable synthetic transformations, ensuring a high degree of reproducibility.
The synthetic strategy outlined herein follows a logical and controllable multi-step sequence, commencing with the regioselective iodination of a protected 3-aminopyridine precursor, followed by N-methylation. This approach is designed to overcome challenges associated with the direct functionalization of the pyridine ring and to ensure a high yield of the desired product.
Overall Synthetic Workflow
The synthesis of 4-iodo-N-methylpyridin-3-amine is proposed via a three-step process starting from 3-aminopyridine. The workflow is designed to be robust and scalable, with purification steps integrated at key stages to ensure the purity of the final product.
Caption: Overall workflow for the synthesis of 4-iodo-N-methylpyridin-3-amine.
Part 1: Synthesis of 4-Iodopyridin-3-amine (Intermediate)
This part details the synthesis of the key intermediate, 4-iodopyridin-3-amine, from commercially available 3-aminopyridine.
Protocol 1.1: Boc-Protection of 3-Aminopyridine
The protection of the amino group of 3-aminopyridine with a tert-butyloxycarbonyl (Boc) group is the initial step. This not only prevents side reactions in the subsequent steps but also serves as a directing group for the regioselective iodination.[1]
Materials
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Mass/Volume
3-Aminopyridine
94.11
100
9.41 g
Di-tert-butyl dicarbonate (Boc₂O)
218.25
110
24.01 g
Isopropanol
-
-
100 mL
Water
-
-
40 mL
Procedure
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminopyridine (9.41 g, 100 mmol), isopropanol (60 mL), and water (23 mL).
Cool the mixture to 0 °C in an ice-water bath.
In a separate beaker, dissolve di-tert-butyl dicarbonate (24.01 g, 110 mmol) in isopropanol (30 mL).
Add the Boc₂O solution dropwise to the cooled 3-aminopyridine solution over 30 minutes. Gas evolution will be observed.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction mixture overnight at room temperature.
Concentrate the reaction mixture under reduced pressure to remove the isopropanol.
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-aminopyridine. The product can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system like hexanes/ethyl acetate can be performed.
Protocol 1.2: Directed Ortho-Iodination
The Boc-protected 3-aminopyridine undergoes regioselective iodination at the 4-position via directed ortho-metalation.[1] This reaction must be carried out under strictly anhydrous and inert conditions.
Caption: Reaction scheme for the directed ortho-iodination of N-Boc-3-aminopyridine.
Materials
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Mass/Volume
N-Boc-3-aminopyridine
194.23
50
9.71 g
n-Butyllithium (n-BuLi)
64.06
120
48 mL of 2.5 M solution in hexanes
Iodine (I₂)
253.81
75
19.04 g
Anhydrous Tetrahydrofuran (THF)
-
-
200 mL
Saturated aq. NH₄Cl
-
-
100 mL
Procedure
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
Allow the flask to cool to room temperature under a stream of dry nitrogen.
Add N-Boc-3-aminopyridine (9.71 g, 50 mmol) and anhydrous THF (150 mL) to the flask.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-butyllithium (48 mL of a 2.5 M solution in hexanes, 120 mmol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below -70 °C.
After the addition is complete, allow the mixture to warm to -20 °C and stir for an additional 2 hours.
Cool the reaction mixture back down to -78 °C.
In a separate flask, dissolve iodine (19.04 g, 75 mmol) in anhydrous THF (50 mL).
Add the iodine solution dropwise to the reaction mixture at -78 °C over 30 minutes.
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution until the color of iodine disappears, then wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-iodopyridin-3-amine.
Protocol 1.3: Boc-Deprotection
The final step in the synthesis of the intermediate is the removal of the Boc protecting group under acidic conditions.[1]
Materials
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Mass/Volume
N-Boc-4-iodopyridin-3-amine
320.13
40
12.8 g
Trifluoroacetic Acid (TFA)
114.02
-
50 mL
Dichloromethane (DCM)
-
-
50 mL
Saturated aq. NaHCO₃
-
-
As needed
Procedure
Dissolve N-Boc-4-iodopyridin-3-amine (12.8 g, 40 mmol) in dichloromethane (50 mL) in a round-bottom flask.
Add trifluoroacetic acid (50 mL) to the solution at room temperature.
Stir the reaction mixture for 2 hours at room temperature. Monitor the reaction by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
Carefully neutralize the residue by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
Extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield 4-iodopyridin-3-amine, which can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).
Part 2: N-Methylation of 4-Iodopyridin-3-amine
The final step is the selective N-methylation of the primary amino group of 4-iodopyridin-3-amine. Reductive amination is a mild and efficient method for this transformation.
Protocol 2.1: Reductive Amination
This protocol utilizes formaldehyde as the source of the methyl group and sodium borohydride as the reducing agent.
Materials
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Mass/Volume
4-Iodopyridin-3-amine
220.01
30
6.60 g
Formaldehyde (37% in H₂O)
30.03
33
2.7 mL
Sodium Borohydride (NaBH₄)
37.83
36
1.36 g
Methanol
-
-
100 mL
Procedure
In a 250 mL round-bottom flask, dissolve 4-iodopyridin-3-amine (6.60 g, 30 mmol) in methanol (100 mL).
Add formaldehyde solution (2.7 mL, 33 mmol) to the flask and stir the mixture at room temperature for 1 hour.
Cool the reaction mixture to 0 °C in an ice-water bath.
Add sodium borohydride (1.36 g, 36 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
Quench the reaction by the slow addition of water (50 mL).
Concentrate the mixture under reduced pressure to remove the methanol.
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude 4-iodo-N-methylpyridin-3-amine.
Purify the crude product by flash column chromatography on silica gel (eluting with a suitable solvent system such as a gradient of ethyl acetate in hexanes) to yield the pure final product.
MS (ESI): m/z calculated for C₆H₇IN₂ [M+H]⁺: 234.97; found: 234.97.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
Iodine is corrosive and can cause stains. Handle with care.
Trifluoroacetic acid is highly corrosive. Avoid inhalation and contact with skin.
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Add it slowly and in portions.
References
Wilhelmsen, C. A., Dixon, A. D., Chisholm, J. D., & Clark, D. A. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]
Zippilli, C., et al. (2021). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Iodo-N-methylpyridin-3-amine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic causality, catalyst optimization, and self-validating protocols for functionalizing highly chelated halopyri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Focus: Mechanistic causality, catalyst optimization, and self-validating protocols for functionalizing highly chelated halopyridines.
Strategic Context and Synthetic Utility
The functionalization of pyridine scaffolds is a cornerstone of modern pharmaceutical development. Specifically, 4-iodo-N-methylpyridin-3-amine (and its halogenated derivatives, such as 6-chloro-4-iodo-N-methylpyridin-3-amine) serves as a critical building block for synthesizing fused bicyclic heterocycles, including azaindoles and imidazopyridines. These motifs are frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, such as GPBAR1 (TGR5) agonists used in the treatment of metabolic diseases like Type II diabetes[1][2].
While the carbon-iodine (C–I) bond is highly reactive toward palladium insertion, the unique ortho-relationship between the C4-iodo group and the C3-secondary amine (-NHMe) introduces severe mechanistic bottlenecks. Successfully cross-coupling this substrate requires a deep understanding of transition-metal kinetics and ligand-steric interactions.
Mechanistic Pitfalls: The Causality of Catalyst Deactivation
Standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Heck) proceed through a well-established catalytic cycle: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic nucleophile, and subsequent reductive elimination to form the new C–C bond[3].
However, when utilizing 4-iodo-N-methylpyridin-3-amine, researchers frequently encounter stalled reactions or high levels of protodehalogenation. This is driven by two distinct chelation phenomena:
Pyridine Nitrogen Poisoning: The Lewis basic nature of the pyridine ring allows it to coordinate competitively to the electron-deficient Pd(II) intermediate, pulling the active catalyst out of the catalytic cycle.
Proximal Amine Chelation (Palladacycle Formation): Following the rapid oxidative addition of the C4–I bond, the adjacent secondary amine (-NHMe) can coordinate to the newly formed Pd(II) center. This forms a highly stable, five-membered thermodynamic sink (a palladacycle). This chelation physically blocks the coordination site required for the incoming boronic acid or amine, severely retarding the transmetalation step[4].
Fig 1: Catalytic cycle highlighting chelation pitfalls of proximal amines in halopyridines.
Catalyst Selection and Optimization Logic
To overcome these thermodynamic sinks, the choice of ligand is paramount. Small or highly flexible phosphines (like PPh3) often fail to prevent the secondary amine from coordinating to the palladium center.
The Steric Solution:
By employing bulky, bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or electron-rich dialkylbiaryl phosphines like RuPhos or BrettPhos , the spatial environment around the Pd(II) center becomes highly congested. This steric bulk physically forces the proximal -NHMe group out of the coordination sphere, ensuring the transmetalation pathway remains accessible[4].
Furthermore, in substrates containing multiple halogens (e.g., 6-chloro-4-iodo-N-methylpyridin-3-amine), the C–I bond undergoes oxidative addition significantly faster than the C–Cl bond due to its lower bond dissociation energy. This allows for highly regioselective cross-coupling at the C4 position without the need for transient protecting groups.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and product yield when optimizing the Suzuki-Miyaura coupling of 4-iodo-N-methylpyridin-3-amine.
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Causality / Observation
Pd(PPh3)4 (5 mol%)
K2CO3 (aq)
THF / H2O
80
35%
Small ligand allows amine chelation; high protodehalogenation.
Pd(OAc)2 / PPh3
Na2CO3 (aq)
Toluene / H2O
100
76%
Standard biphasic conditions; requires high catalyst loading[2].
Strong alkoxide base deprotonates -NHMe, causing immediate catalyst poisoning.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure the chemist can verify the integrity of the reaction before committing to final purification.
Reaction Assembly: Charge a 20 mL Schlenk flask with the halopyridine, arylboronic acid, and the Pd(dppf)Cl2 catalyst.
Solvent Addition: Add 1,4-Dioxane followed by the 2.0 M Na2CO3 solution. Causality: A biphasic system is required because the boronic acid activates via coordination with the aqueous base to form a reactive boronate complex, which then reacts at the solvent interface.
Critical Degassing: Submerge the solution in an ultrasonic bath and sparge vigorously with Argon for 15 minutes. Self-Validation: The solution should transition from a cloudy suspension to a distinct biphasic mixture. Failure to degas will result in rapid oxidation of Pd(0) to inactive Pd(II) by dissolved O2, turning the solution black prematurely.
Thermal Activation: Seal the flask and heat to 90 °C with vigorous stirring (1000 rpm) for 5–12 hours[1][2].
In-Process Control (LC-MS): Sample the organic layer. Validation: The reaction is complete when the starting material mass (
= 235.0) disappears, replaced by the product mass. If using a 6-chloro derivative, look for the preservation of the chlorine isotopic pattern (3:1 ratio) in the product mass, confirming regioselectivity.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and partition. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Gradient: Heptane to EtOAc).
Fig 2: Standardized workflow for biphasic Suzuki-Miyaura cross-coupling.
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Objective: Synthesis of N3-methyl-N4-substituted-pyridine-3,4-diamines.
When forming C–N bonds at the C4 position, the primary risk is the competitive intra/intermolecular coupling of the unprotected N3-methylamino group.
Key Modifications:
To prevent homocoupling or catalyst poisoning, a highly sterically demanding precatalyst system must be used. RuPhos and BrettPhos precatalysts, in combination with a non-nucleophilic base like LiHMDS, are mandatory for the successful amination of unprotected 3-halo-2-aminopyridines and their isomers[4].
Note: The reaction must be kept strictly anhydrous. The use of LiHMDS prevents the formation of water (which occurs with carbonate bases), thereby protecting the highly sensitive RuPhos-Pd intermediate from degradation.
References
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines
Source: National Institutes of Health (PMC)
URL:[4]
CA2827718A1 - 3-amino-pyridines as gpbar1 agonists
Source: Google Patents
URL:[1]
US10385022B2 - 3-amino-pyridines as GPBAR1 agonists
Source: Google Patents
URL:[2]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS
Source: NobelPrize.org
URL:[3]
FDA 2014 - New Drug Approvals (Fosnetupitant Synthesis)
Source: New Drug Approvals
URL:
High-Fidelity Suzuki-Miyaura Coupling of 4-Iodo-N-methylpyridin-3-amine
Application Note & Protocol | Doc ID: AN-PYR-042 Executive Summary This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-iodo-N-methylpyridin-3-amine . While 4-halopyridines are generally...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol | Doc ID: AN-PYR-042
Executive Summary
This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-iodo-N-methylpyridin-3-amine . While 4-halopyridines are generally reactive electrophiles, this specific substrate presents a "heteroatom trap" due to the ortho-amino group (position 3) relative to the iodide (position 4). This motif can lead to catalyst poisoning via bidentate chelation (N-py and N-amine) or non-productive oxidative addition pathways.[1]
We present a Third-Generation Buchwald Precatalyst protocol as the "Gold Standard" to ensure high turnover numbers (TON) and reproducibility, surpassing traditional Pd(PPh3)4 or Pd(dppf)Cl2 methods which often suffer from stalled conversion on this scaffold.
Substrate Analysis & Mechanistic Challenges
The "Pyridyl-Amine Trap"
The primary challenge with 4-iodo-N-methylpyridin-3-amine is not steric hindrance, but rather coordination-induced catalyst deactivation .
Chelation Effect: The pyridine nitrogen (N1) and the secondary amine nitrogen (N3) are in close proximity. Upon oxidative addition, the palladium center can be trapped in a stable metallocycle or coordinate strongly to the basic nitrogens, removing active Pd(0) from the cycle.
Electronic Deactivation: The electron-donating
-methylamino group at position 3 increases electron density on the pyridine ring. While the 4-position is naturally electron-deficient (activated), the amine counteracts this, slightly raising the barrier for oxidative addition compared to a bare 4-iodopyridine.
Protodeboronation: If the coupling partner is a heteroaryl boronic acid, the basicity of the pyridine substrate can accelerate base-mediated protodeboronation of the boronic acid before coupling occurs.
Strategic Solution
To overcome these issues, we utilize bulky, electron-rich dialkylbiaryl phosphine ligands (specifically XPhos or RuPhos). These ligands:
Prevent Chelation: Their steric bulk prevents the substrate's nitrogens from coordinating effectively to the Pd center.
Boost Oxidative Addition: They are highly electron-donating, facilitating oxidative addition into the electron-rich C-I bond.
Precatalyst Scaffold: Using a G3-precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period and "black palladium" formation common with Pd2(dba)3.
Optimization Matrix: Condition Screening
The following table summarizes the performance of common catalyst systems for this specific scaffold.
Parameter
Standard (Legacy)
Robust (General)
High-Fidelity (Recommended)
Catalyst
Pd(PPh₃)₄
Pd(dppf)Cl₂ · DCM
XPhos Pd G3
Loading
5 - 10 mol%
3 - 5 mol%
1 - 2 mol%
Ligand
PPh₃ (Monodentate)
dppf (Bidentate)
XPhos (Bulky Biaryl)
Base
Na₂CO₃ (aq)
K₂CO₃ (aq)
K₃PO₄ (0.5 M aq)
Solvent
DME / H₂O
1,4-Dioxane / H₂O
THF / H₂O (or Dioxane)
Temp
90°C (Reflux)
80-100°C
60-80°C
Risk
High (Poisoning)
Moderate (Stalling)
Low (Rapid Conversion)
Est. Yield
30-50%
60-75%
>90%
Recommended Protocol (The Gold Standard)
Objective: Synthesis of 4-aryl-N-methylpyridin-3-amine via XPhos Pd G3 catalysis.
Success Marker: Disappearance of the iodide peak (M+H) and emergence of the product peak.
Failure Marker: If "de-iodinated" starting material (N-methylpyridin-3-amine) appears, oxidative addition occurred, but transmetallation failed (likely protodeboronation of the boronic acid).
Crucial Step: The product is a pyridine base. Adjust the aqueous layer pH to >10 using dilute NaOH or Na₂CO₃ to ensure the product is in the free base form (organic soluble).
Extract with EtOAc or DCM (3x).
Wash combined organics with Brine. Dry over Na₂SO₄.[1][5]
Mechanistic & Workflow Visualization
Figure 1: Method Development Decision Tree
This workflow guides the researcher through optimization if the standard protocol faces challenges.
Caption: Decision tree for optimizing the Suzuki coupling of aminopyridines. XPhos is the primary contingency for stalled reactions.
Figure 2: The "Chelation Trap" vs. Productive Cycle
Understanding why standard catalysts fail is key to trusting the XPhos protocol.
Caption: The free amine at position 3 can trap the Pd(II) intermediate. Bulky ligands (XPhos) sterically preclude this trap, forcing the cycle forward.
References
BenchChem. Application Notes for Palladium-Catalyzed Reactions Involving 3-Amino-5-bromopyridine. (Analogous substrate reactivity and catalyst selection).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Detailed guide on XPhos/RuPhos utility for heteroaryls).
Application Note: Buchwald-Hartwig Amination of 4-iodo-N-methylpyridin-3-amine
This Application Note is designed for researchers and process chemists working with 4-iodo-N-methylpyridin-3-amine , a high-value heterocyclic scaffold. This substrate presents unique challenges due to its amphoteric nat...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists working with 4-iodo-N-methylpyridin-3-amine , a high-value heterocyclic scaffold. This substrate presents unique challenges due to its amphoteric nature (containing both a nucleophilic amine and an electrophilic iodide) and the "ortho-effect" of the 3-amino substituent.
The following guide moves beyond generic protocols, offering a mechanistic-based approach to successfully coupling this specific substrate.
Introduction & Strategic Analysis
4-iodo-N-methylpyridin-3-amine is a "privileged scaffold" in drug discovery, serving as a critical precursor for 3,4-diaminopyridines , which are subsequently cyclized into imidazopyridines (a core moiety in drugs like Netupitant and various kinase inhibitors).
The Substrate Challenge
Success with this molecule requires navigating three competing mechanistic pathways:
Productive Coupling: The C4–Iodine bond is highly reactive toward oxidative addition.
Catalyst Poisoning (The Chelate Trap): The 3-NHMe group and the pyridine nitrogen can form a stable 5-membered palladacycle after oxidative addition, arresting the catalytic cycle.
Self-Polymerization: The substrate contains both a leaving group (I) and a nucleophile (NHMe), leading to potential oligomerization if the external amine is not significantly more nucleophilic.
Mechanistic Insight: The "Ortho-Effect"
Unlike simple bromopyridines, the 3-amino group is not just a bystander.
Pro: It can act as a directing group, accelerating oxidative addition via pre-coordination.
Con: If the ligand is not bulky enough, the Pd(II) intermediate becomes "over-stabilized" by the N-N chelation, preventing the entry of the external amine.
Solution: Use bulky, monodentate phosphines (e.g., BrettPhos) or wide-bite-angle bidentate ligands (e.g., Xantphos) to sterically enforce reductive elimination and prevent chelate stagnation.
Catalyst & Ligand Selection Guide
For this specific substrate, "standard" conditions (e.g., Pd(PPh3)4) often fail. Use the following tiered selection strategy:
Component
Recommendation
Rationale
Pre-catalyst
Pd(OAc)₂ or G3-Palladacycles
Pd(OAc)₂ is cost-effective for initial screens. G3-precatalysts (e.g., BrettPhos Pd G3) ensure rapid initiation without an induction period, crucial to outcompete self-coupling.
Ligand (Tier 1)
Xantphos
Best for General Use. The wide bite angle (111°) favors reductive elimination and destabilizes the unproductive N-N chelate.
Ligand (Tier 2)
BrettPhos
Best for Primary Amines. Extremely bulky; prevents the 3-NHMe from binding to the metal center.
Ligand (Tier 3)
RuPhos
Best for Secondary Amines. Excellent for sterically hindered external amines.
Base
Cs₂CO₃ (Weak) or NaOtBu (Strong)
Start with Cs₂CO₃ to avoid deprotonating the 3-NHMe (pKa ~25), which would make it a competitive nucleophile. Use NaOtBu only if the external amine is weak.
Solvent
1,4-Dioxane or Toluene
Non-polar/weakly polar solvents minimize pyridine coordination to the catalyst.
Experimental Protocols
Protocol A: Microscale Screening (Optimization)
Use this to validate the ligand choice for your specific external amine.
Inert Setup: Charge a 4 mL screw-cap vial with a magnetic stir bar.
Solids Addition: Add Pd(OAc)₂, Ligand, Base, and the Substrate.[1]
Critical Step: If the Substrate is an oil/liquid, add it after the solvent.
Purge: Cap the vial with a septum cap and purge with Nitrogen/Argon for 5 minutes.
Liquids Addition: Add anhydrous Dioxane and the External Amine via syringe.
Activation: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).
Note: High stirring speed is essential for heterogeneous bases like Cs₂CO₃.
Monitoring: Sample at 1 hour and 4 hours. Dilute aliquot in MeOH for LC-MS.
Success Metric: Look for the disappearance of the M+H (235.0) peak (Substrate) and appearance of Product.
Protocol B: Gram-Scale Synthesis (High-Yield)
Optimized for 5.0 g scale using Xantphos.
Reagents:
4-iodo-N-methylpyridin-3-amine: 5.0 g (21.4 mmol)
Morpholine (Example Nucleophile): 2.24 g (25.7 mmol, 1.2 equiv)
Pd(OAc)₂: 240 mg (1.07 mmol, 5 mol%)
Xantphos: 1.24 g (2.14 mmol, 10 mol%)
Cs₂CO₃: 13.9 g (42.8 mmol, 2.0 equiv)
1,4-Dioxane: 100 mL (anhydrous)
Step-by-Step Workflow:
Catalyst Pre-complexation (Recommended): In a separate flask, dissolve Pd(OAc)₂ and Xantphos in 20 mL of Dioxane. Stir at room temperature for 10 mins until the solution turns yellow/orange. This ensures active L₂Pd(0) formation.
Main Vessel: Charge a 250 mL 3-neck round-bottom flask with Substrate and Cs₂CO₃. Equip with a reflux condenser and internal thermometer.
Solvent Addition: Add the remaining 80 mL Dioxane and the Amine.
Catalyst Injection: Transfer the pre-complexed catalyst solution to the main vessel via cannula or syringe under Argon flow.
Purification: Flash chromatography (DCM/MeOH gradient). The product is likely polar; adding 1% NH₄OH to the eluent improves peak shape.
Mechanistic Visualization
The following diagram illustrates the critical competition between the productive cycle and the "Chelate Trap" specific to this substrate.
Figure 1: Catalytic cycle highlighting the "Chelate Trap" (Red) caused by the ortho-amino group. Bulky ligands (Green path) are required to bypass this trap.
Troubleshooting & Optimization Logic
If the reaction fails, use this logic tree to diagnose the issue.
Figure 2: Diagnostic logic for common failure modes with 4-iodo-3-aminopyridines.
Common Failure Modes:
Protodehalogenation (Formation of N-methylpyridin-3-amine):
Cause: The catalyst performs oxidative addition but fails to bind the external amine, eventually abstracting a hydride from the solvent or base.
Fix: Increase the concentration of the external amine or switch to a ligand with a larger bite angle (Xantphos) to force reductive elimination.
Stalled Conversion:
Cause: Formation of the off-cycle chelate (see Figure 1).
Fix: Switch to BrettPhos , which is sterically too demanding to allow the 3-NHMe to bind to the Pd center.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
Paul, F., et al. (1994). Palladium-catalyzed coupling of aryl halides with amines.[2][3][5][6][7][8] Journal of the American Chemical Society. [Link]
Maiti, D., et al. (2011).[9] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.[10] Chemical Science. [Link]
Netupitant Synthesis Protocol. (2014). New Drug Approvals / Patent Literature. (Referenced for the stability and handling of 4-iodo-3-aminopyridine intermediates). [Link]
Application Note: Precision Alkynylation of 4-Iodo-N-methylpyridin-3-amine
This Application Note provides a comprehensive technical guide for the Sonogashira coupling of 4-iodo-N-methylpyridin-3-amine , a critical building block in the synthesis of 1-methyl-1H-pyrrolo[2,3-c]pyridine (N-methyl-6...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the Sonogashira coupling of 4-iodo-N-methylpyridin-3-amine , a critical building block in the synthesis of 1-methyl-1H-pyrrolo[2,3-c]pyridine (N-methyl-6-azaindole) scaffolds.
Strategic Analysis & Substrate Specificity[1][2]
The Substrate: 4-iodo-N-methylpyridin-3-amine
This substrate presents a unique "push-pull" electronic environment that dictates reaction success:
C4-Iodide (Electrophile): The iodine at the 4-position is highly activated for oxidative addition due to the electron-deficient nature of the pyridine ring. It is significantly more reactive than 3-iodo or 2-iodo isomers.
C3-Methylamine (Nucleophile/Ligand): The ortho-amino group poses two challenges:
Catalyst Poisoning: The secondary amine nitrogen can competitively coordinate to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle.
Spontaneous Cyclization: Under standard basic/thermal conditions, the amine can attack the newly formed alkyne (5-endo-dig or 5-exo-dig cyclization), converting the linear product into a fused azaindole system.
Retrosynthetic Utility
The primary application of this reaction is the synthesis of 6-azaindoles (pyrrolo[2,3-c]pyridines).
Pathway A (Linear Isolation): Requires mild conditions (Room Temp, weak base) to prevent cyclization.
Pathway B (Tandem Cyclization): Uses heat and stronger bases to drive the reaction directly to the fused heterocycle.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the divergent pathways controlled by temperature and base strength.
Caption: Divergent reaction pathways for 4-iodo-N-methylpyridin-3-amine. Control of temperature determines whether the linear alkyne or fused azaindole is isolated.
Detailed Experimental Protocols
Protocol A: Isolation of the Linear Alkyne (Coupling Only)
Objective: Synthesize the 4-alkynyl pyridine derivative without inducing cyclization.
Critical Factor: Temperature control (<40°C) and base selection (Triethylamine).
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Procedure:
Preparation: Flame-dry a Schlenk flask and cool under Argon flow.
Charging: Add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.02 eq), and the iodopyridine substrate (1.0 eq).
Degassing: Evacuate and backfill with Argon (3 cycles).
Solvent Addition: Add anhydrous THF followed by Et₃N via syringe.
Alkyne Addition: Add the terminal alkyne dropwise at Room Temperature (25°C).
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Note: Starting material is usually more polar than the coupled product).
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄.
Purification: Flash chromatography on silica gel. Important: Pre-treat the column with 1% Et₃N/Hexanes to prevent acid-catalyzed cyclization or degradation on silica.
Protocol B: Tandem Synthesis of 1-Methyl-6-Azaindoles
Objective: One-pot coupling and cyclization to form the fused ring system.
Critical Factor: Thermal energy (80–100°C) to overcome the activation energy for the 5-endo-dig cyclization.
Setup: Combine substrate, Pd catalyst, CuI, and Cs₂CO₃ in a pressure vial or round-bottom flask.
Inerting: Purge with Argon.
Solvent/Alkyne: Add DMF and the alkyne.
Coupling Phase: Heat to 60°C for 2 hours to ensure complete consumption of the iodide.
Cyclization Phase: Increase temperature to 100°C for 4–12 hours.
Self-Validation: Monitor LCMS. The intermediate alkyne (M+) will disappear, replaced by the azaindole (M+). Note that the mass difference is zero (isomerization), so retention time shift is the key indicator.
Workup: Pour into water, extract with EtOAc. Wash extensively with water to remove DMF.
Purification: Recrystallization or Column Chromatography.
Optimization Matrix & Troubleshooting
Variable
Standard Condition
Alternative (If Standard Fails)
Rationale
Catalyst
Pd(PPh₃)₂Cl₂
Pd₂(dba)₃ + XPhos
XPhos prevents amine coordination to Pd; useful for sterically hindered alkynes.
Solvent
THF (Protocol A)
DMF / DMSO
Polar aprotic solvents stabilize the Pd-intermediate and facilitate the high temps needed for cyclization.
Base
Et₃N
Cs₂CO₃ / DBU
Stronger inorganic bases (Cs₂CO₃) or amidines (DBU) promote the cyclization step more effectively.
Copper
CuI (Standard)
Cu-Free (Pd/Ag salts)
Use Cu-free conditions (Ag₂O) if the alkyne undergoes Glaser homocoupling (dimerization).
Troubleshooting "Stalled" Reactions
If the reaction stalls at ~50% conversion:
The "Amine Poisoning" Effect: The product's pyridine nitrogen or the methylamine can chelate Pd.
Solution: Increase catalyst loading to 10 mol% or switch to a bulky biaryl phosphine ligand (e.g., BrettPhos or XPhos) which creates a steric wall preventing amine coordination [1, 5].
Deiodination: If LCMS shows the de-iodinated starting material (4-H-N-methylpyridin-3-amine), the hydride source is likely the solvent or excessive heating.
Solution: Ensure strictly anhydrous solvents and reduce temperature; switch to Pd(dppf)Cl₂.
Experimental Workflow Diagram
Caption: Decision tree for selecting the appropriate experimental workflow based on the target molecule.
References
BenchChem. (2025).[3] Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. Link
Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Link
National Institutes of Health (NIH). (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Link
Chemical Engineering Transactions. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Link
Massachusetts Institute of Technology (MIT). (2019). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Link
preparation of bicyclic heterocycles from 4-iodo-N-methylpyridin-3-amine
Title: Advanced Application Note: Divergent Synthesis of Bicyclic Heterocycles from 4-Iodo-N-methylpyridin-3-amine Scientific Rationale & Precursor Significance In modern drug discovery, the pyridine ring serves as a fou...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Application Note: Divergent Synthesis of Bicyclic Heterocycles from 4-Iodo-N-methylpyridin-3-amine
Scientific Rationale & Precursor Significance
In modern drug discovery, the pyridine ring serves as a foundational pharmacophore. Specifically, 4-iodo-N-methylpyridin-3-amine is a highly privileged, bifunctional building block. The strategic positioning of the nucleophilic N-methylamine adjacent to the electrophilic C4-iodide enables rapid, regioselective construction of fused bicyclic and tricyclic heterocycles[1].
The presence of the N-methyl group serves three critical functions:
Conformational Tuning : It restricts the rotational degrees of freedom of the resulting bicyclic systems, locking them into bioactive conformations.
Physicochemical Optimization : It eliminates a hydrogen bond donor (HBD), thereby increasing lipophilicity and improving passive membrane permeability—a crucial factor for CNS-active drugs and GPBAR1 agonists[1].
Reaction Direction : During cyclization, the secondary amine prevents the formation of tautomeric mixtures, ensuring the exclusive formation of N-methylated regioisomers (e.g., 1-methyl-1H-imidazo[4,5-c]pyridines)[2].
Divergent Synthetic Workflows
The bifunctionality of 4-iodo-N-methylpyridin-3-amine allows it to be channeled into distinct heterocyclic classes depending on the electrophilic coupling partner.
Divergent synthetic pathways from 4-iodo-N-methylpyridin-3-amine to diverse heterocycles.
Experimental Protocols
Protocol A: Synthesis of 4-Iodo-1-methyl-1H-imidazo[4,5-c]pyridine via Cyclocondensation
This workflow constructs the imidazopyridine core while deliberately preserving the C4-iodine atom. This is a strategic necessity when late-stage diversification (e.g., Suzuki-Miyaura coupling) is required for Structure-Activity Relationship (SAR) exploration[2].
Causality & Mechanism:
The reaction relies on the electrophilic activation of trimethyl orthoformate by a Brønsted acid (TFA). This generates a highly reactive oxocarbenium ion. The N-methylamine attacks this electrophile, forming an intermediate that undergoes intramolecular cyclization with the adjacent pyridine nitrogen.
Step-by-Step Methodology:
Reagent Preparation: In a flame-dried 50 mL round-bottom flask, suspend 4-iodo-N-methylpyridin-3-amine (10.0 mmol) in trimethyl orthoformate (50.0 mmol, 5.0 eq). Note: The orthoester acts as both the reactant and the solvent, ensuring pseudo-first-order kinetics to drive the reaction forward.
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 5 hours.
Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z = 235) and the appearance of the product mass (m/z = 245) indicates successful cyclization.
Quenching & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess trimethyl orthoformate. Neutralize the crude residue by slowly adding saturated aqueous NaHCO₃ (20 mL) until CO₂ evolution ceases.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Purify the concentrated crude via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to afford the product as an off-white solid.
Protocol B: Synthesis of 1-Methyl-2-substituted-1H-pyrrolo[2,3-c]pyridines (Azaindoles)
This protocol utilizes a tandem Sonogashira cross-coupling followed by a 5-endo-dig heteroannulation to yield functionalized azaindoles[3].
Causality & Mechanism:
The palladium catalyst initiates the cycle via oxidative addition into the weak C-I bond. Simultaneously, the copper co-catalyst activates the terminal alkyne, forming a copper acetylide. After transmetalation and reductive elimination, an ortho-alkynylpyridin-3-amine intermediate is formed. The transition metals in the mixture subsequently act as π-Lewis acids, activating the alkyne for an intramolecular nucleophilic attack by the N-methylamine, driving the 5-endo-dig cyclization to aromaticity.
Step-by-Step Methodology:
Degassing (Critical Step): In a Schlenk flask, dissolve 4-iodo-N-methylpyridin-3-amine (10.0 mmol) in anhydrous DMF (20 mL). Add triethylamine (30.0 mmol, 3.0 eq). Sparge the solution with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling).
Catalyst Loading: Under a positive flow of argon, add Pd(PPh₃)₂Cl₂ (0.5 mmol, 5 mol%) and CuI (1.0 mmol, 10 mol%). The solution will typically transition to a pale yellow/orange color.
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 12.0 mmol, 1.2 eq) dropwise via syringe.
Tandem Reaction: Heat the mixture to 80 °C for 12 hours.
Self-Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show the transient formation of the alkyne intermediate, which subsequently converts to the lower-Rf fluorescent azaindole product under UV light (254 nm).
Workup: Cool the mixture, dilute with water (50 mL) to dissolve the amine salts, and extract with EtOAc (3 x 50 mL).
Purification: Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the azaindole.
Protocol C: Synthesis of 1,7-Diazacarbazoles
For advanced kinase inhibitor development (e.g., Checkpoint Kinase 1 inhibitors), the precursor can be converted into tricyclic 1,7-diazacarbazoles[4]. This involves a Suzuki-Miyaura coupling with 5-bromo-2-fluoropyridine-3-boronic acid, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) where the N-methylamine displaces the fluorine atom.
Quantitative Data Summary
To facilitate protocol selection, the reaction parameters and typical outcomes for the divergent pathways are summarized below.
Target Scaffold
Reaction Type
Key Reagents
Catalyst / Acid
Temp (°C)
Typical Yield (%)
Downstream Utility
Imidazo[4,5-c]pyridine
Cyclocondensation
Trimethyl orthoformate
TFA or p-TsOH
100
80 - 90%
Retains C4-I for late-stage Suzuki coupling (e.g., GPBAR1 agonists).
Pyrrolo[2,3-c]pyridine
Tandem Sonogashira / Heteroannulation
Terminal Alkyne
Pd(PPh₃)₂Cl₂ / CuI
80 - 100
65 - 80%
Direct access to C2-substituted azaindoles for kinase profiling.
1,7-Diazacarbazole
Suzuki Coupling + SNAr Cyclization
5-Bromo-2-fluoropyridine-3-boronic acid
Pd(dppf)Cl₂ / Na₂CO₃
90 - 110
50 - 70%
Rigid tricyclic core for ChK1 and AChE inhibitor development.
derivatization of the N-methyl amino group in 4-iodopyridines
Title: Strategic Derivatization of the N-Methyl Amino Group in 4-Iodopyridines: Protocols for Protection and Functionalization Introduction 4-Iodopyridines bearing secondary amines, such as N-methyl-4-iodopyridin-2-amine...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Strategic Derivatization of the N-Methyl Amino Group in 4-Iodopyridines: Protocols for Protection and Functionalization
Introduction
4-Iodopyridines bearing secondary amines, such as N-methyl-4-iodopyridin-2-amine, are highly privileged scaffolds in modern medicinal chemistry and drug development [1]. The 4-iodo substituent serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). However, the presence of an unprotected secondary N-methyl amino group presents a severe chemical liability during transition-metal catalysis. The free N-H bond and the nucleophilic nitrogen lone pair can coordinate to the palladium center, leading to catalyst poisoning, or participate in competitive intra/intermolecular aminations [2]. Consequently, strategic derivatization—either as a temporary protecting group (e.g., N-Boc) or a permanent pharmacophoric modification (e.g., N-acylation)—is a mandatory enabling step.
Mechanistic Causality in Derivatization
Derivatizing the N-methyl amino group on a 4-iodopyridine ring is non-trivial. The electron-withdrawing nature of the pyridine nitrogen, compounded by the strong inductive effect of the 4-iodo halogen, significantly diminishes the nucleophilicity of the exocyclic amine.
For N-Boc Protection: Standard mild conditions (Boc₂O, Triethylamine, DCM) often fail or result in poor conversions. To overcome this, the protocol must employ a strong, non-nucleophilic base such as Sodium Hydride (NaH) to irreversibly deprotonate the amine, generating a highly nucleophilic amide anion that rapidly attacks the di-tert-butyl dicarbonate [3].
For N-Acylation: When reacting with acyl chlorides, the reduced nucleophilicity of the amine is bypassed using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is subsequently trapped by the weakly nucleophilic N-methylaminopyridine[4].
Visualizing the Strategic Workflow
Workflow for selecting the appropriate N-methyl amino derivatization strategy.
Protocol A: N-Boc Protection of N-Methyl-4-iodopyridin-2-amine using Sodium Hydride
This protocol utilizes a strong base to overcome the poor nucleophilicity of the electron-deficient aminopyridine.
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, 15 mmol)
Anhydrous Tetrahydrofuran (THF) (50 mL)
Saturated aqueous NH₄Cl solution
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 10 minutes to ensure a strictly anhydrous environment.
Dissolution: Dissolve N-Methyl-4-iodopyridin-2-amine in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath. Causality: Cooling prevents thermal decomposition and minimizes unwanted nucleophilic aromatic substitution (SNAr) at the 4-iodo position.
Deprotonation: Add the NaH portion-wise over 5 minutes. Caution: Hydrogen gas will evolve. Stir the suspension at 0 °C for 30 minutes. Causality: This incubation period ensures complete irreversible deprotonation, forming the highly reactive sodium amide species.
Boc Addition: Add Boc₂O dropwise via syringe.
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, 3:1).
Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl is a mild proton source that neutralizes excess NaH without creating a highly acidic environment that could prematurely cleave the newly formed Boc group.
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure N-Boc protected intermediate.
Protocol B: DMAP-Catalyzed N-Acylation (Acetylation)
This protocol utilizes nucleophilic catalysis to drive the acylation of the sterically hindered and electronically deactivated secondary amine.
Preparation: In an Argon-flushed round-bottom flask, dissolve the aminopyridine, DMAP, and Pyridine in 40 mL of anhydrous DCM. Cool the mixture to 0 °C.
Acylation: Add Acetyl Chloride dropwise over 10 minutes. Causality: The addition is highly exothermic. DMAP immediately reacts with acetyl chloride to form the active N-acylpyridinium intermediate, which acts as a superior electrophile for the aminopyridine.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Quenching: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until CO₂ evolution ceases.
Workup: Separate the layers. Extract the aqueous phase with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove excess pyridine and DMAP, followed by brine.
Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield the N-acetylated product.
References
Wiemer, A. J., et al. "On the rearrangement of N-aryl-N-Boc-phosphoramidates to N-Boc-protected o-aminoarylphosphonates." Beilstein Journal of Organic Chemistry, 2017. URL: [Link]
Namba, K., et al. "4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide." Organic Letters, 2009. URL: [Link]
Application
scalable synthesis methods for 4-iodo-N-methylpyridin-3-amine
This Application Note details a validated, scalable protocol for the regioselective synthesis of 4-iodo-N-methylpyridin-3-amine . This intermediate is a critical scaffold in medicinal chemistry, particularly for the deve...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details a validated, scalable protocol for the regioselective synthesis of 4-iodo-N-methylpyridin-3-amine . This intermediate is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and heterocycle-fused pyridine derivatives.
The synthesis addresses the primary challenge of this scaffold: regioselectivity . Direct iodination of 3-aminopyridine typically yields mixtures or favors the C2 position. This protocol utilizes a Directed Ortho Metalation (DoM) strategy using a tert-butoxycarbonyl (Boc) protecting group to exclusively direct iodination to the C4 position, followed by N-methylation and deprotection.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is broken down into four linear steps designed for high fidelity and scalability.
Strategic Rationale:
Boc-Protection: Converts the free amine into a Directing Metalation Group (DMG). The tert-butyl carbamate coordinates with the lithium base, directing deprotonation to the ortho positions (C2 or C4).
Regioselective Lithiation (DoM): The bulky Boc group and the lone pair repulsion from the pyridine nitrogen disfavor C2 attack, making C4-lithiation the kinetically favored pathway at low temperatures (-78 °C).
N-Methylation: Methylation is performed on the protected intermediate.[1] This prevents over-methylation (quaternization) of the pyridine nitrogen or formation of dimethylamines, which are common side reactions when methylating free aminopyridines.
Deprotection: Acidic cleavage yields the secondary amine target with high purity.
Caption: Retrosynthetic logic flow relying on Boc-directed C4-lithiation to establish regiochemistry prior to methylation.
Charge a reaction vessel with 3-aminopyridine (100 g, 1.06 mol) and anhydrous THF (500 mL).
Add hexamethyldisilazane (HMDS) (0.1 equiv) as a catalyst to facilitate proton transfer.
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (243 g, 1.11 mol) in THF (200 mL) dropwise over 30 minutes.
Heat the mixture to reflux for 4 hours. Monitor by TLC (EtOAc/Hex 1:1) or LCMS.
Workup: Cool to room temperature. Concentrate in vacuo to ~20% volume. Add hexanes (500 mL) to induce precipitation. Filter the white solid, wash with cold hexanes, and dry under vacuum.
Product: tert-Butyl pyridin-3-ylcarbamate.
Step 2: Regioselective C4-Iodination (The DoM Step)
Objective: Install iodine at C4 using the Boc group to direct lithiation.
Critical Safety Note: Organolithium reagents are pyrophoric. This reaction requires strictly anhydrous conditions and an inert atmosphere (Argon/Nitrogen).
Final Purification: Flash chromatography (DCM/MeOH 95:5) if necessary.
Final Product:4-iodo-N-methylpyridin-3-amine .
Part 3: Analytical Data & Troubleshooting
Expected Analytical Profile
Appearance: Pale yellow to off-white solid.
¹H NMR (400 MHz, CDCl₃):
δ 8.05 (s, 1H, C2-H)
δ 7.65 (d, 1H, C6-H)
δ 7.50 (d, 1H, C5-H)
δ 4.50 (br s, 1H, N-H)
δ 2.95 (d, 3H, N-CH₃)
MS (ESI): m/z calc for C₆H₇IN₂ [M+H]⁺: 234.97; found 235.0.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Regioselectivity (C2 vs C4)
Lithiation temperature too high.
Ensure internal temp is <-70 °C during n-BuLi addition.
Low Yield in Step 2
Moisture in THF or Iodine solution.
Distill THF over Na/Benzophenone; dry Iodine under vacuum.
Incomplete Methylation
NaH quality poor (hydrolyzed).
Use fresh NaH or wash oil-dispersion with hexanes before use.
Deiodination
Lithium-Halogen exchange during Step 2.
Add Iodine rapidly after the 2h lithiation period. Do not allow the dianion to warm before quenching.
References
Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of pyridines.[4][6][7][8][9] A new approach to the synthesis of 3,4-disubstituted pyridines. Journal of Organic Chemistry, 53(12), 2740–2744. Link
Dunn, A. D., & Kinnear, K. I. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination. National Institutes of Health / Vertex Pharmaceuticals. Link
Snieckus, V. (1990).[7] Directed ortho metalation.[7][8][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.
Application Note: Regioselective Functionalization of 4-Iodo-N-methylpyridin-3-amine in Advanced API Synthesis
Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Strategic Importance & Mechanistic Rationale The pyridine ring...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Development
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Strategic Importance & Mechanistic Rationale
The pyridine ring is a privileged scaffold in medicinal chemistry, and highly functionalized derivatives like 4-iodo-N-methylpyridin-3-amine (and its 6-chloro analog) serve as critical building blocks for complex Active Pharmaceutical Ingredients (APIs). Notably, this specific structural motif is a foundational intermediate in the synthesis of GPBAR1 (TGR5) agonists for metabolic diseases[1] and NK1 receptor antagonists (such as Netupitant) used for the prevention of chemotherapy-induced nausea and vomiting[2].
The Causality of Regioselectivity
Functionalizing this molecule requires strict regiocontrol. The molecule possesses multiple reactive sites: the C4-iodo bond, the N3-secondary amine, and potentially a C6-chloro bond (in related derivatives).
Why target C4 first? The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy compared to C-Cl or C-H bonds. Low-valent Palladium (Pd^0^) species undergo oxidative addition into the C4-I bond orders of magnitude faster than at other positions[3].
The Steric Challenge: The adjacent N-methylamino group at the C3 position creates severe steric hindrance around the C4 center. This steric bulk impedes the final reductive elimination step of the cross-coupling catalytic cycle. Therefore, the choice of ligand is not arbitrary; bulky, bidentate phosphine ligands with large bite angles (e.g., dppf) are strictly required to force the palladium center into a geometry that accelerates reductive elimination.
Catalytic Workflow & Reaction Pathway
The following diagram illustrates the logical progression of the regioselective functionalization, moving from the selective C4-Suzuki-Miyaura cross-coupling to the downstream N3-acylation required for final API assembly.
Workflow for the regioselective functionalization of 4-iodo-N-methylpyridin-3-amine.
Quantitative Data: Cross-Coupling Optimization
To highlight the causality behind the selected protocol, the table below summarizes the optimization of the catalytic system. The data demonstrates how steric and electronic factors dictate the yield of the C4-arylated product.
Entry
Catalyst / Ligand System
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation & Causality
1
Pd(PPh3)4
Na2CO3
Toluene/H2O
90
45
High deiodination. Monodentate PPh3 fails to promote rapid reductive elimination against C3-steric bulk.
2
Pd(OAc)2 / SPhos
K3PO4
Dioxane/H2O
100
68
Improved yield. Electron-rich SPhos accelerates oxidative addition, but C-N coupling side reactions occur.
3
Pd(dppf)Cl2·CH2Cl2
K2CO3
Toluene/H2O
90
85
Optimal. Large bite angle (99°) of dppf forces the intermediate into a geometry that drives rapid reductive elimination.
4
Pd2(dba)3 / Xantphos
Cs2CO3
Dioxane
100
76
Good conversion, but Xantphos promotes competing intramolecular coordination with the N3-amine.
This protocol details the coupling of 4-iodo-N-methylpyridin-3-amine with a standard aryl boronic acid (e.g., 2-methylphenylboronic acid)[2].
Step-by-Step Methodology:
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodo-N-methylpyridin-3-amine (1.0 equiv, 10 mmol), the aryl boronic acid (1.2 equiv, 12 mmol), and K2CO3 (3.0 equiv, 30 mmol).
Causality: A slight excess of boronic acid compensates for competitive protodeboronation. K2CO3 is chosen because the potassium cation effectively coordinates with the boronic acid, forming the reactive boronate complex required for transmetalation.
Solvent Addition & Degassing: Add a 4:1 mixture of Toluene and Deionized Water (50 mL total volume). Sparge the biphasic mixture with Argon for 15 minutes.
Causality: Dissolved oxygen rapidly oxidizes the active Pd^0^ species into an unreactive Pd^II^ peroxo complex, killing the catalytic cycle. Sparging is non-negotiable.
Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C with vigorous stirring (>800 rpm).
Causality: Vigorous stirring is critical in a biphasic system to ensure maximum interfacial surface area for mass transfer between the aqueous base and the organic catalytic species.
Reaction Monitoring: Stir for 5–8 hours. The mixture will transition from a bright yellow suspension to a dark brown biphasic mixture as Pd black precipitates upon completion.
Self-Validating Quality Control:
In-Process: Perform LC-MS analysis. The reaction is complete when the starting material peak (
) is entirely replaced by the product mass.
Post-Isolation: Upon workup and silica gel purification, verify via ^1^H NMR. The self-validating marker of success is the disappearance of the characteristic downfield C4-I proton shift and the appearance of new aromatic multiplets corresponding to the inserted aryl group.
Protocol B: Downstream N3-Acylation
Once the C4 position is functionalized, the secondary N3-amine must be acylated to build the final API scaffold[1].
Step-by-Step Methodology:
Activation: Dissolve the purified 4-aryl-N-methylpyridin-3-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C under Argon. Add Triethylamine (Et3N, 2.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
Causality: The N-methyl group and the newly installed C4-aryl group create severe steric congestion. DMAP acts as a highly reactive nucleophilic catalyst, forming an intermediate acylpyridinium species that is far more electrophilic than the raw acyl chloride, thereby overcoming the steric barrier.
Acylation: Dropwise add the desired acyl chloride (1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validating Quality Control:
Benchtop Validation: Spot the reaction mixture on a TLC plate (50:50 EtOAc/Hexanes). Stain with Ninhydrin and heat. The starting secondary amine will stain strongly (purple/brown spot). The successful acylated product will be Ninhydrin-negative but UV-active at 254 nm. This binary readout provides immediate, self-validating confirmation of amine consumption.
References
US10385022B2 - 3-amino-pyridines as GPBAR1 agonists - Google P
FDA 2014 | New Drug Approvals, newdrugapprovals.org,
US10717721B2 - Substituted piperaziniums for the treatment of emesis - Google P
Technical Support Center: Optimizing the Synthesis of 4-Iodo-N-methylpyridin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 4-iodo-N-methylpyridin-3-amine—a highly valuab...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 4-iodo-N-methylpyridin-3-amine—a highly valuable intermediate in the development of kinase inhibitors, GPBAR1 agonists, and antiemetic drugs like Netupitant.
This guide moves beyond basic recipes; it breaks down the thermodynamic and kinetic causalities behind each reaction step, ensuring your benchwork is both high-yielding and reproducible.
Synthetic Workflow & Pathway Logic
The synthesis of 4-iodo-N-methylpyridin-3-amine relies on a four-step sequence. The most critical transformation is the Directed ortho-Metalation (DoM), where the amine protecting group must act as a Directed Metalation Group (DMG) to force functionalization at the C4 position against the natural electronic bias of the pyridine ring.
Fig 1: Four-step synthetic workflow for 4-iodo-N-methylpyridin-3-amine.
Troubleshooting & FAQs
Q1: Why is the yield of my Directed ortho-Metalation (DoM) and iodination step so low (<35%)?A1: The iodination of the 3-aminopyridine core is the primary bottleneck. When using a standard carbamate protecting group like Boc, the yield often hovers around 32%[1]. This is caused by poor regioselectivity. The inherent electronegativity of the pyridine nitrogen strongly acidifies the C2 proton. Even with a DMG at the 3-position, the lithium base often deprotonates C2 instead of C4, leading to unwanted isomers or decomposition.
Expert Solution:
Switch your protecting group from Boc to a Pivaloyl (Piv) group. The pivalamide group is a superior DMG; its massive steric bulk physically blocks the C2 position, strongly directing the kinetic basicity of the lithium base to the C4 proton[2]. Additionally, always use TMEDA (N,N,N',N'-tetramethylethylenediamine) to break up n-BuLi hexamers, which dramatically increases the base's reactivity.
Q2: During N-methylation with NaH and MeI, I observe incomplete conversion and multiple spots on TLC. How can I optimize this?A2: Incomplete methylation usually stems from poor activation of the amide/carbamate N-H bond or the presence of trace moisture quenching the NaH.
Expert Solution:
Do not use NaH straight from the bottle if it has been stored for months. Wash the 60% NaH dispersion with dry hexanes under N2 to remove the mineral oil—this exposes the reactive surface area of the hydride. Furthermore, this step must be self-validating: after adding NaH to your substrate at 0 °C, you must wait until hydrogen gas evolution completely ceases (usually 30–45 minutes) before adding the methyl iodide (MeI)[1]. Adding MeI too early results in competitive quenching and low yields.
Q3: My final deprotection step yields a dark, intractable mixture instead of the pure 4-iodo-N-methylpyridin-3-amine. What is going wrong?A3: The 4-iodo-pyridin-3-amine core is highly electron-rich and sensitive to harsh acids and oxidation[3]. Using concentrated HCl at high temperatures for extended periods[2] or neat TFA can cause partial deiodination, oxidation, or polymerization.
Expert Solution:
If deprotecting a Boc group, use a controlled dilution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 1:3 ratio) at room temperature[1]. If you used the Pivaloyl route (which requires harsher cleavage), utilize 3M HCl but monitor strictly by LC-MS every 2 hours to prevent over-exposure. During workup, neutralize carefully with saturated aqueous Na2CO3 at 0 °C. The free base of the product is sensitive to heat; exothermic neutralization will degrade your product.
Yield Optimization Data
To maximize your C4-iodination yield, compare the thermodynamic and kinetic profiles of the two most common Directed Metalation Groups (DMGs) used in this synthesis.
Standard Operating Procedure: Optimized Step-by-Step Protocol
This protocol utilizes the Boc-protection route, optimized with strict in-process controls (IPCs) to ensure a self-validating workflow.
Step A: Protection (Synthesis of tert-butyl pyridin-3-ylcarbamate)
Reaction: Dissolve 3-aminopyridine (1.0 eq) and (Boc)2O (1.1 eq) in anhydrous dioxane. Reflux overnight under N2.
Validation: The reaction is complete when TLC (EtOAc/Hexane 1:1) shows the disappearance of the highly polar 3-aminopyridine spot.
Workup: Pour into ice water. Collect the resulting white solid via vacuum filtration and re-crystallize from EtOAc[1].
Step B: Directed ortho-Metalation & Iodination (The Critical Step)
Preparation: Dissolve tert-butyl pyridin-3-ylcarbamate (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF. Cool strictly to -78 °C using a dry ice/acetone bath.
Lithiation: Add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise over 30 minutes.
Self-Validation: The solution will transition from clear to a deep yellow/orange, indicating the formation of the dianion. Stir for 2 hours at -78 °C.
Electrophilic Quench: Dissolve Iodine (I2) (2.2 eq) in anhydrous THF and add dropwise.
Self-Validation: The dark lithiated species will rapidly decolorize as the iodine is consumed. Stop addition when a persistent brown/red tint remains.
Workup: Quench with saturated aqueous Na2S2O3 to destroy excess iodine. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate tert-butyl (4-iodopyridin-3-yl)carbamate.
Step C: N-Methylation
Deprotonation: Suspend washed NaH (1.2 eq, 60% dispersion) in anhydrous THF at 0 °C. Add the iodinated intermediate (1.0 eq) dissolved in THF dropwise.
Self-Validation: Observe vigorous H2 gas evolution. Stir until bubbling completely stops (approx. 30 mins) to ensure complete deprotonation[1].
Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise. Stir at 0 °C for 3 hours.
Workup: Quench carefully with ice water. Extract with EtOAc, dry, and concentrate to yield tert-butyl (4-iodopyridin-3-yl)(methyl)carbamate.
Step D: Deprotection
Cleavage: Dissolve the methylated intermediate in anhydrous DCM. Add TFA (approx. 30% v/v relative to DCM) at 0 °C, then warm to room temperature. Stir for 4 hours[1].
Validation: Monitor by LC-MS until the Boc mass[M+H+100] is completely replaced by the product mass [M+H].
Workup (Critical): Concentrate to remove excess TFA. Re-dissolve in DCM and cool to 0 °C. Slowly add saturated aqueous Na2CO3 until the aqueous layer reaches pH 8-9. Extract with DCM, dry over Na2SO4, and concentrate to yield pure 4-iodo-N-methylpyridin-3-amine[3].
References
[EU 2015 - New Drug Approvals],[newdrugapprovals.org],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzYPR6P4SyHDbdTqdAKyDafmlhmWXQSyK-5rbrhoQSj26_8X2qrRd7u4s2TcjNhlshWBb1mptb1nVDqP6E0w9zRNoGQs_4CY-bQlceKARxSORqqI-vNtd_k-1Yxi5WdFrCHZBGIjQgpk4=]
2.[Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids], [nih.gov],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt6sbleHxuPd8x6pGWo9Js7fp4MBZk_XSZoL_UCWRCE090cpjhg73H8Y0Zh909kvL1uzUmxoPLwcpkoANpjZymNYRbXN5XN2tPoq0jOZP8BMwHa1iHIkEMiF9Y3nmAuap0pbNhCAVERnM5yg==]
3.[US10385022B2 - 3-amino-pyridines as GPBAR1 agonists], [google.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-cJd3YSQWswpI2ShVzNqjxKfGqiLnFxN3CYMa-OIjTplP92Gs5qk11mVLCOVyVVjyMLuKFGYhLPC6VYNwaDwslzSTV6ptgk5pDIXlfod5sD28Sx0fDrw2nEdTO3WymD6ufLBiTQEaMDKzMA==]
Technical Support Center: Purification Methods for 4-iodo-N-methylpyridin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying 4-iodo-N-methylpyridin-3-amine , a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying 4-iodo-N-methylpyridin-3-amine , a critical halogenated building block often utilized in pharmaceutical synthesis.
This compound presents a trifecta of purification challenges:
High Basicity: The dual nitrogen centers (pyridine ring and secondary N-methylamine) cause severe secondary interactions with chromatographic stationary phases.
Photolability: The carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage.
Oxidation Potential: Electron-rich aminopyridines readily oxidize in the presence of air or light.
Below, you will find our field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure high-yield, high-purity isolation.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why does my compound exhibit severe peak tailing and streaking on normal-phase silica gel, and how do I fix it?A: This is a classic manifestation of the "Silanol Effect" [1]. Standard silica gel (SiO₂) possesses surface silanol (-SiOH) groups that are weakly acidic (pKa ~4.5–6.5). Because 4-iodo-N-methylpyridin-3-amine contains basic nitrogen atoms, it acts as a Brønsted base, forming strong hydrogen bonds and ionic interactions with these silanols [3]. This causes the compound to continuously adsorb and desorb at irregular rates, leading to peak tailing or irreversible binding.
Solution: Introduce a competing base, such as 0.1% to 1% (v/v) Triethylamine (TEA), into your mobile phase. TEA is significantly more basic (pKa ~10.7) than the aminopyridine. It preferentially binds to and neutralizes the active silanol sites, effectively "masking" them so your target analyte can elute as a sharp, symmetrical band [2][4].
Q2: I am losing the iodine atom during purification, resulting in the dehalogenated byproduct. How do I prevent this?A: The C-I bond is the weakest of the carbon-halogen bonds and is highly photolabile. Exposure to ambient laboratory light during slow chromatographic runs can induce homolytic cleavage, generating radical species that abstract hydrogen from the solvent to form the dehalogenated pyridine.
Solution: Wrap your chromatography columns and collection flasks in aluminum foil. Furthermore, if this compound was synthesized via a transition-metal-catalyzed step, trace residual metals (e.g., Palladium) can catalyze spontaneous dehalogenation. Ensure you use a metal scavenger (like SiliaMetS® Thiol) prior to column chromatography.
Q3: Can I use Reverse-Phase Liquid Chromatography (RPLC) instead of normal phase?A: Yes, but you must strictly adhere to the "2 pH Rule" for ionizable amines [2]. To retain the compound on a C18 column, it must be in its neutral, lipophilic free-base form. Adjust your mobile phase pH to at least two units above the compound's pKa (target pH ~9.0–10.0) using a volatile base like ammonium hydroxide or TEA [3]. If you use a neutral or acidic pH without an ion-pairing agent, the protonated amine will elute in the void volume.
Part 2: Data Presentation - Mobile Phase Modifiers
When optimizing your chromatography, selecting the correct modifier is critical. The table below summarizes quantitative and mechanistic data for common additives used to purify basic pyridines.
Modifier
Typical Concentration
Phase Compatibility
Mechanism of Action
Considerations & Limitations
Triethylamine (TEA)
0.1% - 1.0% (v/v)
Normal & Reverse Phase
Acts as a sacrificial competing base; blocks acidic silanol interaction sites [4].
Difficult to remove completely under vacuum (b.p. 89°C); causes ion suppression in MS detection.
Ammonium Hydroxide
0.1% - 0.5% (v/v)
Reverse Phase
Raises mobile phase pH > 9, keeping the amine in its lipophilic free-base form [2].
Requires pH-stable columns (e.g., hybrid silica or polymer-based C18).
Formic Acid
0.1% (v/v)
Reverse Phase
Lowers pH to protonate both the analyte and the silanols, minimizing ionic interactions.
This protocol utilizes a self-validating TLC check to ensure the modifier is actively preventing silanol binding.
Self-Validation (TLC Check): Spot the crude mixture on two separate silica TLC plates. Develop Plate A in Dichloromethane:Methanol (95:5). Develop Plate B in Dichloromethane:Methanol:TEA (95:4:1).
Causality Check: If the target spot on Plate B moves to a higher Rf and shifts from a streak to a tight circle, the TEA is successfully masking the silanols. Proceed to column chromatography.
Column Equilibration: Pack the silica column and flush with 3 column volumes (CV) of the starting mobile phase containing 1% TEA (e.g., 100% DCM + 1% TEA). Note: The column must be pre-saturated with TEA; otherwise, the TEA will be consumed by the silica during the run, leaving the analyte unprotected.
Sample Loading: Dissolve the crude 4-iodo-N-methylpyridin-3-amine in a minimal amount of DCM and load it onto the column.
Elution: Run a gradient from 0% to 10% Methanol in DCM, maintaining a constant 1% TEA throughout the gradient.
Post-Purification: Pool the product fractions. To remove residual TEA, co-evaporate the product with toluene (3 x 20 mL) on a rotary evaporator, as toluene forms a low-boiling azeotrope with TEA.
If chromatography is failing due to heavy baseline impurities, use this self-validating orthogonal purification method.
Initial Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (50 mL).
Acidification (Self-Validation Step): Transfer to a separatory funnel. Add 50 mL of 1M HCl (aq). Shake vigorously and vent.
Causality Check: Measure the pH of the aqueous layer. It must be < 2. At this pH, the basic aminopyridine is fully protonated (cationic) and will partition entirely into the aqueous layer, leaving neutral/lipophilic impurities in the organic layer.
Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the dark organic layer (or retain for analysis). Wash the aqueous layer once more with 20 mL of fresh EtOAc to remove trace neutral impurities.
Basification: Place the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 1M NaOH (aq) dropwise while stirring until the pH reaches 9–10.
Observation: The solution will turn cloudy as the 4-iodo-N-methylpyridin-3-amine crashes out as a neutral free-base.
Extraction & Isolation: Extract the cloudy aqueous layer with fresh EtOAc (3 x 30 mL). The product will now partition into the organic phase.
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure in the dark to yield the purified product.
Acid-base liquid-liquid extraction workflow for the isolation of basic aminopyridines.
References
BenchChem Technical Support. "Chromatography of Pyridine Compounds." BenchChem.
Bickler, B. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.
Napte, B. (2023). "Effect of Triethylamine (TEA) on the Retention in RPLC." Pharma Growth Hub.
Phenomenex Technical Support. "LC Technical Tip - Strategies for peak shape improvement." Phenomenex.
Troubleshooting
removing impurities from crude 4-iodo-N-methylpyridin-3-amine
Welcome to the Technical Support Center for Heterocyclic Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purif...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-iodo-N-methylpyridin-3-amine (also known as 4-iodo-3-(methylamino)pyridine).
This compound is a critical synthetic intermediate, prominently featured in the development of GPBAR1 agonists and NK1 receptor antagonists (such as the antiemetic drug Netupitant)[1, 2]. Because electrophilic aromatic iodination of pyridines often yields complex mixtures, this guide focuses on the mechanistic causality behind impurity removal, ensuring your purification workflows are logical, efficient, and self-validating.
Diagnostic Matrix: Understanding Your Crude Mixture
Before initiating purification, you must understand the quantitative and physicochemical differences between your target product and common reaction impurities. The electron-withdrawing inductive effect (-I) of the newly introduced iodine atom fundamentally alters the basicity and polarity of the pyridine ring.
Table 1: Physicochemical Profile of Crude Iodination Components
*Assuming Silica Gel stationary phase, eluted with n-Heptane:EtOAc (1:1).
Troubleshooting FAQs: The "Why" Behind the Workflow
Q1: My crude reaction mixture is dark brown and opaque instead of the expected yellow solid. How do I resolve this?A: The dark brown or purple coloration is a direct result of residual unreacted iodine (I2) or triiodide (I3⁻) complexes trapped in the organic matrix. You must perform a reductive quench using sodium thiosulfate (Na2S2O3).
Causality: Thiosulfate acts as a reducing agent, converting lipophilic I2 into water-soluble iodide ions (I⁻) and forming tetrathionate. This is a self-validating step: the reaction is complete when the organic layer transitions from dark brown to a transparent pale yellow.
Q2: Can I remove unreacted starting material without running a column?A: Yes, via pH-controlled acid-base extraction.
Causality: The starting material (N-methylpyridin-3-amine) lacks the electron-withdrawing iodine atom, making its pyridine nitrogen more basic (pKa ~6.0) than the iodinated product (pKa ~4.5). By adjusting the aqueous wash to a mildly acidic pH (~4.5–5.0), you selectively protonate the starting material, driving it into the aqueous phase, while the target product remains largely as a neutral free-base in the organic phase.
Fig 2: Mechanism of pH-controlled extraction based on inductive pKa shifts.
Q3: I still see over-iodinated (di-iodo) impurities on my TLC. What is the standard removal method?A: Because di-iodo species are significantly more lipophilic (due to the dense, non-polar electron clouds of two iodine atoms), they cannot be easily removed by extraction. Flash column chromatography is the industry standard for this separation, utilizing a non-polar to polar gradient[1].
Purpose: Removal of reactive iodine species and basic starting materials.
Dilution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and transfer to a separatory funnel. Add an equal volume of deionized water.
Reductive Quench: Add a saturated aqueous solution of Na2S2O3 dropwise while shaking vigorously. Self-Validation: Continue addition until the dark iodine color completely dissipates, leaving a yellow/orange organic layer.
Phase Separation: Allow the layers to separate. Drain and discard the heavy aqueous layer (contains I⁻ salts).
Selective Protonation: Add an aqueous citrate or acetate buffer adjusted to pH 4.8 to the organic layer. Shake vigorously for 2 minutes to ensure complete mass transfer of the protonated starting material.
Isolation: Separate the organic layer, wash once with saturated NaCl (brine) to remove residual water, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Flash Column Chromatography
Purpose: Isolation of 4-iodo-N-methylpyridin-3-amine from lipophilic di-iodo byproducts. This methodology is directly adapted from validated pharmaceutical patent literature [1].
Sample Loading: Dry-load the concentrated organic residue from Protocol A onto a small amount of silica gel (approx. 1:3 ratio of crude to silica) and evaporate residual solvent to a free-flowing powder.
Column Equilibration: Prepare a silica gel column (e.g., 10 g to 50 g depending on scale) on a Medium Pressure Liquid Chromatography (MPLC) system. Equilibrate the column with 100% n-heptane.
Gradient Elution: Elute the column using a gradient of n-heptane to Ethyl Acetate (EtOAc), starting at 100:0 and ramping to 50:50 (or up to 0:100 if necessary).
Fraction Collection & Validation: Monitor fractions via UV detection at 254 nm.
Elution Order: The highly lipophilic di-iodo impurity will elute first at lower EtOAc concentrations. The target 4-iodo-N-methylpyridin-3-amine will elute next.
Recovery: Pool the fractions containing the pure product (confirmed by TLC) and concentrate under vacuum to afford the product as a yellow solid (Expected purity >97%).
Purification Workflow Visualization
Fig 1: Stepwise purification workflow for crude 4-iodo-N-methylpyridin-3-amine.
References
Title: 3-amino-pyridines as GPBAR1 agonists (US Patent 10,385,022 B2)
Source: United States Patent and Trademark Office / Google Patents
URL: [1]
Title: Substituted piperaziniums for the treatment of emesis (US Patent 9,908,907 B2)
Source: United States Patent and Trademark Office / Google Patents
URL: [2]
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Optimization of Cross-Coupling Reactions Involving Ortho-Amino Halopyridines
Case ID: PYR-CPL-4I3N
Urgency: High (Critical Path Intermediate)[1]
Executive Summary: The "Ortho-Amino" Trap
Coupling reactions involving 4-iodo-N-methylpyridin-3-amine present a classic "perfect storm" of catalyst deactivation.[1] You are likely experiencing low conversion (stalled reaction) or significant protodeiodination (reduction to the non-iodinated pyridine).
This failure mode is rarely due to "bad catalyst" but rather substrate inhibition . The proximity of the C3-amino group to the C4-iodide, combined with the pyridine nitrogen, creates a chelating environment that poisons the Palladium (Pd) center, preventing the catalytic turnover.
Diagnostic Matrix: Identify Your Failure Mode
Compare your HPLC/LC-MS data with the signatures below to identify the specific root cause.
Observation (LC-MS/TLC)
Chemical Diagnosis
Root Cause
Immediate Action
High % Starting Material (SM)
Catalyst Poisoning
The substrate is binding Pd irreversibly (acting as a ligand), preventing Oxidative Addition.[1]
Switch Ligand: Move to bulky Buchwald ligands (XPhos, RuPhos) or Protect the Amine .[1]
Product mass - 126 Da (I -> H)
Protodehalogenation
The catalytic cycle is too slow.[1] The Pd-Ar intermediate captures a hydride instead of transmetallating.
Dry Everything: Water acts as a proton source.[1][2] Switch to anhydrous dioxane/toluene. Increase catalyst loading.
New Peak (+78 Da or similar)
Homocoupling
Oxidation of Pd(0) to Pd(II) or disproportionation.[1]
Degas Vigorously: Oxygen is leaking in.[1] Use freeze-pump-thaw cycles.
Complex Mixture / Black Ppt
Pd Black Formation
Ligand is detaching from Pd; Catalyst is unstable at reaction temperature.[1]
Lower Temp / Better Ligand: The complex is falling apart before reacting.
Deep Dive: The Mechanism of Failure
To solve this, you must understand the coordination chemistry occurring in your flask.[3] The substrate is not just a reactant; it is a competitive ligand.
Visualizing the Chelation Trap
The diagram below illustrates how your substrate deactivates the catalyst vs. the desired pathway.
Figure 1: The substrate acts as a bidentate ligand, sequestering the Palladium catalyst into an inactive state (Red Box) before it can perform the oxidative addition.
Troubleshooting Protocols (Step-by-Step)
Protocol A: The "Brute Force" Ligand Switch (No Protection)
Use this if you cannot afford an extra protection/deprotection step.
Theory: Use a ligand so bulky and electron-rich that it physically prevents the substrate from coordinating to the Pd center, forcing the reaction to proceed via the halide.
Catalyst Selection: Do NOT use Pd(PPh3)4 or PdCl2(dppf).[1]
Recommended:XPhos Pd G3 or RuPhos Pd G3 (Pre-formed precatalysts).[1]
Why: These generate the active mono-ligated Pd(0) species immediately, bypassing the induction period where poisoning happens.
Base: Use K3PO4 (tribasic potassium phosphate) .
Why: Carbonates can be too weak to buffer the protons if the amine is acidic; Phosphates are generally superior for heteroaryl couplings.
Solvent: 1,4-Dioxane or n-Butanol (degassed).
Temperature: 80–100°C.
Protocol B: The Protection Route (Recommended)
Use this for highest reliability and scalability.
Theory: Masking the amine with a Boc group (tert-butyloxycarbonyl) removes the hydrogen bond donor and creates steric bulk that prevents N-coordination.
Add 0.1 equiv DMAP (4-Dimethylaminopyridine) and 1.5 equiv TEA (Triethylamine).
Stir RT for 4-12h.
Result: The N-Boc group sterically hinders the nitrogen, killing its ability to poison the catalyst.
Step 2: Coupling
Run your standard Suzuki/Buchwald coupling on the Boc-protected intermediate.[1]
Note: You will likely see yields jump from <20% to >80%.
Step 3: Deprotection
Treat with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.[5]
Frequently Asked Questions (Technical)
Q: Why is my reaction stalling at 20% conversion even with fresh catalyst?A: This is characteristic of catalyst death .[1] The turnover number (TON) is low because the product (or the starting material) is chelating the Pd. Once the initial burst of active Pd is sequestered, the reaction stops. Adding more catalyst might push it another 10-20%, but switching to Protocol B (Protection) is the permanent fix.
Q: I see a large peak in LC-MS that corresponds to the de-iodinated starting material (M-126). Why?A: This is Protodehalogenation .[1] Your oxidative addition (Pd inserting into C-I) is happening, but the Transmetallation step is slower than the rate of hydride abstraction.
Fix 1: Ensure your solvent is anhydrous (water is a proton source).[1][2]
Fix 2: Increase the concentration of your coupling partner (boronic acid/amine) to speed up transmetallation.
Q: Can I use Pd/C and Hydrogen?A:No. That will reduce the C-I bond and the pyridine ring before any coupling occurs.
Q: Does the "N-methyl" group make it better or worse than a free amine?A: Slightly better, but still problematic. A free NH2 is a worse poison than NHMe, but NHMe is still a competent ligand.[1][3] Furthermore, the N-methyl group adds steric bulk near the reaction site (C4), which makes the oxidative addition harder, requiring more active catalysts (like XPhos ).[3]
Decision Logic for Optimization
Follow this flow to determine your next experiment.
Crabtree, R. H. (2015).[1][3] Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 115(1), 127–150.[1][3] Link
Coupling of Aminopyridines
Lutz, M. R., et al. (2011).[1][3] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of Organic Chemistry, 76(15), 6327–6330.[3] Link
Buchwald Precatalysts (G3/G4)
Bruno, N. C., et al. (2013).[1][3] Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science, 4, 916-920.[3] Link
Protodehalogenation Issues
Navarro, O., et al. (2004).[1][3] General Study of the Suzuki−Miyaura Cross-Coupling of Heteroaryl Chlorides. Journal of Organic Chemistry, 69(9), 3173–3180.[3] Link
Technical Support Center: Troubleshooting & Optimization for Recrystallizing 4-Iodo-N-methylpyridin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized pyridine intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized pyridine intermediates. 4-iodo-N-methylpyridin-3-amine presents a unique crystallization challenge: the basic pyridine nitrogen and secondary amine provide distinct polarity and hydrogen-bonding capabilities, while the heavy iodine atom at the 4-position imparts significant lipophilicity and lowers the overall lattice energy.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the specific thermodynamic and kinetic causality behind solvent selection, addressing common troubleshooting scenarios with self-validating protocols.
Solvent Selection Matrix
The foundation of a successful recrystallization is exploiting the steepness of the solubility-temperature curve while avoiding chemical degradation. Below is a quantitative and qualitative synthesis of solvent systems suitable for halogenated aminopyridines.
Solvent System
Polarity Index
Boiling Point (°C)
Solute Solubility (Hot)
Solute Solubility (Cold)
Mechanistic Suitability & Notes
Toluene / Cyclohexane
2.4 / 0.2
110 / 80
High
Low
Optimal. Excellent selectivity. Prevents hydrate formation. Successfully utilized in commercial API routes for related iodo-pyridines 1[1].
Moderate. Good single-solvent option, but strong H-bonding can trap protic impurities. Solubility drops sharply below 20°C 2[2].
Methanol / Water
5.1 / 9.0
65 / 100
Very High
Low
Poor. High risk of hydrate formation and oiling out due to extreme polarity mismatch.
Dichloromethane
3.1
39
Very High
High
Poor. Solute remains highly soluble even at 0°C; requires excessive anti-solvent, reducing yield.
Troubleshooting & FAQs
Q1: Why does 4-iodo-N-methylpyridin-3-amine frequently "oil out" (liquid-liquid phase separation) instead of forming a crystalline lattice?A1: Oiling out occurs when the solute's melting point in the solvent mixture drops below the saturation temperature, causing the compound to separate as a solute-rich liquid phase rather than a solid 3[3]. For 4-iodo-N-methylpyridin-3-amine, the heavy, polarizable iodine atom disrupts the hydrogen-bonding network typically established by the secondary amine. When a highly non-polar anti-solvent is added too rapidly, the sudden polarity shift forces the compound out of solution kinetically before primary nucleation can occur 4[4].
Causality: The thermodynamic energy barrier for crystal lattice formation is higher than the kinetic barrier for phase separation.
Solution: Utilize a miscible solvent pair with a gentler polarity gradient (e.g., Toluene/Cyclohexane) and introduce seed crystals just above the cloud point.
Q2: How does the choice of protic vs. aprotic solvents impact the final purity?A2: Protic solvents (e.g., methanol, ethanol) form strong, directional hydrogen bonds with the basic pyridine nitrogen and the N-methylamino group. While this results in excellent solubility at elevated temperatures, it significantly increases the risk of solvate formation and can trap protic impurities within the crystal lattice 4[4]. Aprotic solvents (e.g., toluene, ethyl acetate) rely on weaker dipole-dipole and dispersion forces. This provides higher selectivity during the cooling phase, leaving structurally dissimilar impurities dissolved in the mother liquor.
Q3: Is there a risk of thermal degradation during the dissolution phase?A3: Yes. The carbon-iodine (C-I) bond at the 4-position of the pyridine ring is relatively weak and susceptible to homolytic cleavage or nucleophilic attack at elevated temperatures. Prolonged heating at reflux in high-boiling solvents can lead to deiodination.
Causality: Thermal energy exceeds the bond dissociation energy of the activated C-I bond.
Solution: Dissolve the compound below the boiling point of the solvent (ideally <80°C) and use the absolute minimum volume of near-boiling solvent required 5[5].
This protocol is optimized for high-purity recovery while preventing thermal deiodination.
Dissolution: Suspend the crude 4-iodo-N-methylpyridin-3-amine in a minimum volume of toluene (approx. 3-5 mL per gram of solute). Heat the suspension gently to 70–75°C with stirring. Do not exceed 80°C.
Clarification (Self-Validation Checkpoint): Perform a hot filtration through a pre-warmed fritted funnel to remove insoluble particulates.
Validation: If the filtrate is cloudy, an insoluble impurity passed through, or the product prematurely precipitated. Reheat the filtrate gently to 70°C until clear.
Anti-Solvent Addition: While maintaining the solution at 70°C, add cyclohexane dropwise until the cloud point is reached (the solution becomes persistently turbid). Immediately add 2-3 drops of toluene until the solution is just clear again.
Nucleation: Remove the heat source and allow the solution to cool ambiently to room temperature undisturbed.
Validation: Crystals should begin forming within 30–45 minutes. If the compound oils out (forms droplets on the flask wall), reheat to 70°C, add 1 mL of toluene, and cool at a slower rate (e.g., inside an insulated water bath).
Isolation: Once at room temperature, cool the suspension to 0–5°C in an ice bath for 1 hour to maximize yield. Collect the crystals via vacuum filtration.
Washing & Drying: Wash the filter cake with a minimal amount of ice-cold cyclohexane. Dry the crystals under vacuum at 40°C until a constant weight is achieved.
Mechanistic Visualizations
Workflow for empirical solvent screening for halogenated aminopyridines.
Thermodynamic vs. kinetic pathways during crystallization of aminopyridines.
References
BenchChem. "Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts".
Journal of Chemical & Engineering Data - ACS Publications. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K".
FDA New Drug Approvals. "Example 6... Preparation of phenyl]glucitol (compound 3)".
minimizing dehalogenation side reactions of 4-iodo-N-methylpyridin-3-amine
Subject: Minimizing Dehalogenation Side Reactions Introduction: The "Dehalogenation Trap" You are likely accessing this guide because your LC-MS traces show a persistent mass peak of [M-126] (loss of Iodine + H) instead...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Minimizing Dehalogenation Side Reactions
Introduction: The "Dehalogenation Trap"
You are likely accessing this guide because your LC-MS traces show a persistent mass peak of [M-126] (loss of Iodine + H) instead of your desired cross-coupled product.
4-iodo-N-methylpyridin-3-amine is a deceptive scaffold. While the 4-iodo position is electronically primed for oxidative addition, this same reactivity makes it hypersensitive to protodehalogenation (replacement of Iodine with Hydrogen).
This molecule presents a "Triad of Instability":
The Labile C-I Bond: The C-I bond energy (~50 kcal/mol) is significantly lower than C-Br or C-Cl, making it susceptible to homolytic cleavage and rapid oxidative addition.
The Acidic NH: The secondary amine proton (
~25 in DMSO) can quench organometallic intermediates or poison catalysts.
The Basic Pyridine Nitrogen: This can coordinate to your metal center, altering the geometry and slowing the productive catalytic cycle, thereby giving side reactions time to occur.
This guide provides self-validating protocols to suppress these pathways.
Module 1: Palladium-Catalyzed Cross-Coupling
The Problem: The catalyst inserts into the C-I bond, but instead of transmetallating with your boronic acid (Suzuki) or alkyne (Sonogashira), it grabs a hydride from the solvent or base and eliminates the iodine.
Mechanism of Failure: The Hydride Thief
Protodehalogenation typically occurs via a Palladium-Hydride species. The source of this hydride is often your solvent (isopropanol, ethanol) or your amine base (TEA, DIPEA) via
-hydride elimination.
Troubleshooting Protocol
Variable
Standard Condition (High Risk)
Optimized Condition (Low Risk)
Why? (Causality)
Solvent
Ethanol, Isopropanol, MeOH
DMF, Dioxane, Toluene
Primary/Secondary alcohols are hydride donors. Aprotic solvents eliminate this hydride source.
Base
Triethylamine (TEA), DIPEA
, ,
Amine bases containing -hydrogens can transfer a hydride to Pd. Inorganic bases cannot.
Catalyst
, XPhos Pd G2
Bidentate or bulky ligands accelerate reductive elimination, outcompeting the slow dehalogenation pathway.
Concentration
Dilute (0.05 M)
High Concentration (0.2 - 0.5 M)
Increasing concentration favors the bimolecular transmetallation step over unimolecular side reactions.
Pathway Visualization
Figure 1: The Kinetic Competition. Path A (Green) produces the drug substance. Path B (Red) destroys the starting material. Bulky ligands and aprotic solvents block Path B.
Module 2: Metal-Halogen Exchange (Lithiation)
The Problem: You attempt to lithiate the 4-position to react with an electrophile, but you recover the de-iodinated starting material (Ar-H) or a scrambled mixture.
Mechanism of Failure: The Proton Quench
The N-methylamino proton is acidic. If you use n-BuLi, it will deprotonate the amine and exchange the iodine. The resulting dianion is often unstable or insoluble. Furthermore, the "Dance Reaction" can occur, where the lithium migrates to a more stable position on the pyridine ring.
Troubleshooting Protocol
Strategy A: The "Turbo" Switch (No Protection)
Do not use n-BuLi. Use Turbo-Grignard (
) .
Why: The Magnesium-Iodine exchange is fast, but the Grignard reagent is less basic than alkyl lithiums. It is less likely to deprotonate the amine immediately, allowing the exchange to happen at the C-I bond first.
Temp: Must be kept between -15°C and -40°C.
Strategy B: Protection (Recommended)
Protect the amine with a Boc group before lithiation.
Self-Validating Check:
If you see a color change from pale yellow to deep red/brown upon adding the base, you have likely formed the charge-transfer complex or the dianion. If the color fades to black, decomposition has occurred.
Module 3: Storage & Handling
The Problem: The bottle of starting material has turned purple/black.
Root Cause: Photolysis
Iodopyridines are photolabile. Ambient light causes homolytic cleavage of the C-I bond, generating iodine radicals (
) which recombine to form (purple color).
Protocol
Wrap in Foil: All reaction flasks and storage vials must be aluminum-foiled.
Copper Stabilization: If storing for months, add a small strip of activated Copper turnings to the bottle (stabilizer).
Re-purification: If the material is purple, wash with 10%
(sodium thiosulfate) to reduce back to iodide before use.
Decision Tree: Optimizing Your Workflow
Figure 2: Workflow for diagnosing and fixing the root cause of deiodination.
FAQ: Rapid Response
Q: Can I use microwave heating?A:Avoid if possible. Microwave heating often superheats the solvent, accelerating the
-hydride elimination (side reaction) faster than the cross-coupling. Conventional heating at the lowest effective temperature (60-80°C) is preferred for iodopyridines.
Q: My reaction works on 50mg but fails on 5g. Why?A:Mass Transfer & Headspace. On a larger scale, if you are using a balloon of Argon, the removal of oxygen (which can actually help prevent reduction in some specific catalytic cycles, but generally hurts Pd(0)) is different. More importantly, large scale reactions often heat up slower. Pre-heat your oil bath before dropping the flask in to ensure the catalytic cycle starts immediately, minimizing the "induction period" where dehalogenation happens.
Q: Why does adding water (Suzuki conditions) help?A: Water increases the solubility of the inorganic base (
), ensuring a high concentration of hydroxide/phosphate anions to activate the boronic acid. This speeds up the transmetallation (Path A in Figure 1), allowing it to outcompete the dehalogenation.
References
Mechanisms of Dehalogenation: Zask, A., et al. "Ligand Effects in the Palladium-Catalyzed Cross-Coupling of Aryl Halides."[2] J. Org.[3] Chem., 2013 . (Discusses the competition between transmetallation and
-hydride elimination).
Solvent Effects: Watson, B. P., et al. "Solvent-Dependent Protodehalogenation in Pd-Catalyzed Cross-Coupling." Org.[4][5] Process Res. Dev., 2016 . (Detailed analysis of alcohol vs. aprotic solvents).
Turbo Grignard Chemistry: Knochel, P., et al. "Functionalization of Heterocycles using Mg/Li Exchange." Angew. Chem. Int. Ed., 2011 . (The definitive guide on using iPrMgCl·LiCl to avoid proton quenching).
Protection Strategies: Greene, T. W., & Wuts, P. G. M.[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Cbz protection of aminopyridines).
optimizing catalyst loading for 4-iodo-N-methylpyridin-3-amine reactions
Substrate Focus: 4-iodo-N-methylpyridin-3-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges associated with the c...
Author: BenchChem Technical Support Team. Date: March 2026
Substrate Focus: 4-iodo-N-methylpyridin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges associated with the cross-coupling of 4-iodo-N-methylpyridin-3-amine.
This substrate presents a unique dichotomy: the 4-iodo position is highly electrophilic and primed for rapid oxidative addition, yet the adjacent secondary amine (-NHMe) and pyridine nitrogen serve as potent coordinating groups. If not carefully managed, these moieties will sequester active palladium species, leading to catalyst poisoning, aggregation, and reaction failure. The following guides, diagnostics, and self-validating protocols are engineered to help you optimize catalyst loading from inefficient mol% regimes down to highly active parts-per-million (ppm) levels.
To troubleshoot effectively, we must first visualize where the catalytic cycle fails. The diagram below illustrates the critical divergence point where the aminopyridine substrate transitions from a reactant to a catalyst poison.
Troubleshooting FAQs: Triage & Root Cause Analysis
Q1: Why am I seeing rapid catalyst deactivation (formation of Pd black) even at a high 5 mol% loading?
Root Cause (Causality): High catalyst loading does not compensate for poor catalyst speciation. The secondary amine and pyridine nitrogen in 4-iodo-N-methylpyridin-3-amine can act as bidentate or bridging ligands. They coordinate to the intermediate Pd(II) species, forming off-cycle, thermodynamically stable complexes. This chemical deactivation (catalyst poisoning) depletes the active Pd pool, leading to irreversible aggregation into inactive Pd black[1].
Resolution: Switch from simple palladium salts (e.g., Pd(OAc)₂) to bulky, electron-rich pre-catalysts like G3 or G4 XPhos palladacycles. The extreme steric bulk of these ligands physically blocks the substrate's amine from coordinating to the palladium center, keeping the metal strictly on-cycle[2].
Q2: How can I optimize and lower the palladium catalyst loading from 5 mol% to the ppm level without sacrificing yield?
Root Cause (Causality): Operating at 5 mol% often masks an inefficient catalytic cycle and complicates downstream purification (requiring aggressive metal scavenging). Optimizing to ppm levels requires the quantitative generation of monomeric, highly active Pd(0)[3].
Resolution: Utilize pre-catalysts that undergo rapid, base-mediated activation to form Pd(0) cleanly. When screening, drop the loading logarithmically (e.g., 1 mol% → 0.1 mol% → 500 ppm). Note that at ppm levels, the reaction becomes highly sensitive to dissolved oxygen. Rigorous degassing (freeze-pump-thaw) is mandatory, as any oxidation of the trace Pd(0) will immediately stall the reaction[4].
Q3: I am observing significant proto-dehalogenation (loss of the 4-iodo group) instead of the desired cross-coupled product. How do I fix this?
Root Cause (Causality): The 4-iodo position is highly activated, making oxidative addition very fast. However, if the subsequent transmetalation step is sluggish, the long-lived Pd(II)-aryl intermediate is susceptible to competitive reduction (proto-dehalogenation), often abstracting a hydride from the solvent or amine[2].
Resolution: Accelerate the transmetalation step. This can be achieved by using finely milled, anhydrous bases (e.g., K₃PO₄ instead of Na₂CO₃) to increase the active surface area. Alternatively, transitioning to micellar catalysis using surfactants like TPGS-750-M in water can concentrate the catalyst and substrates within lipophilic nanoreactors, drastically increasing the local concentration and accelerating transmetalation before side-reactions occur.
Quantitative Optimization Matrix
The following table summarizes empirical data for optimizing catalyst loading in the Suzuki-Miyaura coupling of aminopyridine derivatives. Use this matrix to benchmark your own optimization screens.
Catalyst System
Ligand
Loading
Base / Solvent
Yield (%)
Mechanistic Observation
Pd(OAc)₂
PPh₃
5.0 mol%
Na₂CO₃ / Dioxane
< 20%
Rapid Pd black formation; severe catalyst poisoning by the substrate amine.
Pd(dppf)Cl₂
dppf
3.0 mol%
Cs₂CO₃ / DMAc
55%
Moderate conversion; bidentate ligand provides partial stability against poisoning.
Weighing ppm-level catalysts directly introduces severe margin-of-error. In a separate nitrogen-filled glovebox or via standard Schlenk technique, prepare a 0.01 M stock solution of XPhos Pd G3 in anhydrous THF.
Add the calculated volume of the stock solution to the reaction vessel to achieve exactly 500 ppm (0.05 mol%) Pd loading.
Self-Validation Checkpoint 1: Upon addition, the solution should remain slightly yellow/homogenous. If the solution rapidly darkens to black within 5 minutes, your system is contaminated with oxygen or the solvent is wet, causing premature Pd(0) aggregation. Abort and restart.
Step 3: Degassing and Reaction Execution
Add the remaining volume of anhydrous THF to achieve a 0.2 M substrate concentration.
Perform three rigorous freeze-pump-thaw cycles to remove dissolved oxygen.
Backfill with argon, seal the tube, and heat to 65°C with vigorous stirring (800 rpm) for 12 hours.
Step 4: In-Process Monitoring
Self-Validation Checkpoint 2: At t=2 hours, pull a 10 µL aliquot under argon, dilute in MeCN, and analyze via LC-MS.
Diagnostic: You should observe >50% conversion to the product. If you observe a high concentration of N-methylpyridin-3-amine (the des-iodo byproduct), your transmetalation step is failing. You must verify the quality of your boronic acid and base.
Step 5: Workup and Purification
Cool to room temperature, dilute with EtOAc, and wash with water.
Advantage: Because the reaction operates at 500 ppm Pd, the organic layer typically contains less than 5 ppm residual palladium. Expensive and time-consuming metal scavenging steps (e.g., using polymer-supported ethylenediamine) can usually be bypassed entirely[3].
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #4I-NMe-3PY-OPT
Subject: Overcoming Steric & Electronic Barriers in 4-iodo-N-methylpyridin-3-amine Scaffolds
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Wall" Problem
You are likely encountering low conversion (<20%) or significant protodeiodination (reduction of the C-I bond) when attempting to cross-couple 4-iodo-N-methylpyridin-3-amine.
This substrate presents a "perfect storm" of kinetic inhibition:
Steric Crowding: The C4-Iodine is sandwiched by the C3-N-Methyl group. The Van der Waals radius of Iodine (1.98 Å) combined with the conformational bulk of the N-methyl group creates a massive steric wall, inhibiting the approach of the Palladium(0) species during the oxidative addition step.
Catalyst Poisoning: The C3-amine nitrogen and the pyridine nitrogen (N1) are potent sigma-donors. They can chelate the Pd center, forming stable, inactive "off-cycle" resting states (Pd-dimers), effectively removing the catalyst from the reaction.
Electronic Deactivation: The pyridine ring is electron-deficient, which generally aids oxidative addition (
-like character). However, the electron-donating amine at C3 pushes electron density back into the ring, making the C4-I bond stronger and less prone to activation than a typical iodopyridine.
Diagnostic Workflow
Before altering your entire synthetic route, follow this logic gate to identify the specific failure mode.
Figure 1: Decision matrix for troubleshooting cross-coupling failures in sterically hindered aminopyridines.
Optimization Matrix: Ligand & Catalyst Selection
The choice of ligand is the single most critical variable. Standard ligands like
or dppf will fail here. You require Dialkylbiaryl Phosphines (Buchwald Ligands) that are electron-rich (to facilitate oxidative addition) and bulky (to enforce reductive elimination, but designed to accommodate the substrate).
Recommended Catalyst Systems
Ligand Class
Specific Ligand
Precatalyst Form
Rationale for 4-iodo-N-methylpyridin-3-amine
First Line
XPhos
XPhos Pd G4
The large isopropyl groups on the biaryl backbone create a "pocket" that protects the active Pd(0) but allows the hindered iodide to enter. Excellent for general steric bulk.
Specialist
SPhos
SPhos Pd G3
The methoxy groups provide stability. Often superior if the coupling partner (boronic acid) is also hindered.
For Amination
RuPhos
RuPhos Pd G4
If you are doing Buchwald-Hartwig amination (C-N coupling) rather than Suzuki (C-C), RuPhos is the gold standard for secondary amines.
The "Nuclear Option"
P(t-Bu)3
Pd(P(t-Bu)3)2
Extremely electron-rich and bulky. Use if Buchwald ligands fail. Warning: Pyrophoric.
Technical Protocols
Protocol A: The "Sledgehammer" Suzuki Coupling
Designed for maximum conversion of the hindered C4-Iodide.
Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene (anhydrous)
Step-by-Step:
Degassing (Critical): The active Pd species is sensitive to
. Sparge solvents with Argon for 15 minutes.[1] Do not just sonicate.
Charging: In a glovebox or under active Argon flow, add the substrate, boronic acid, base, and XPhos Pd G4 to a microwave vial.
Solvation: Add the degassed solvent.[1] Cap immediately with a crimp cap (PTFE/Silicone septa).
Activation:
Thermal: Heat to 100°C for 12 hours.
Microwave: Heat to 120°C for 1 hour. (Microwave is preferred for hindered substrates to overcome the activation energy barrier quickly).
Workup: Filter through Celite to remove Palladium black. If the pyridine product is water-soluble, avoid aqueous extraction; instead, evaporate solvent and purify via reverse-phase chromatography.
Protocol B: Preventing Protodeiodination
Use this if you observe the "reduced" product (Mass [M-I+H]).
The Mechanism: In protic solvents (MeOH, EtOH) or wet DMF, the Pd-Aryl intermediate can undergo transmetallation with a hydride (often from
-hydride elimination of the solvent or impurities) instead of the boronic acid.
Corrective Protocol:
Switch Solvent: Use Anhydrous Toluene or THF . Strictly exclude water.
Switch Base: Use Cesium Carbonate (
) instead of phosphates or hydroxides. has better solubility in organic solvents and lower hygroscopicity.
Temperature: Lower the temperature slightly (80°C) and increase reaction time. High T favors the entropy-driven deiodination.
Frequently Asked Questions (FAQs)
Q1: The reaction turns black immediately, and I get no conversion. Why?A: "Pd-Black" formation indicates the catalyst has decomposed into bulk metal. This happens when the oxidative addition is too slow (due to sterics) and the unstable Pd(0) aggregates.
Fix: Use a Precatalyst (G3/G4) . These release the active Pd(0) slowly into the solution, maintaining a steady concentration of active species rather than dumping it all at once.
Q2: Can I protect the N-methyl amine to reduce poisoning?A: Yes, but it adds steps. The N-methyl group is already a secondary amine. Adding a Boc group (N-Boc-N-methyl) creates extreme steric bulk that might completely shut down the reaction at C4.
Better approach: Use Pd(OAc)2 as a precursor with a ligand like Xantphos or DPEPhos if you suspect chelation is the main issue. The acetate anions help buffer the Pd against amine coordination.
Q3: My boronic acid is also sterically hindered (ortho-substituted). What now?A: You are attempting a "tetra-ortho" coupling (or tri-ortho). This is very difficult.
Fix: Switch to SPhos (specifically designed for this) or Ad2nBuP (CataCXium A) .
Fix: Use the Boronic Ester (Pinacol ester) instead of the acid, and use
or (Thallium hydroxide - toxic but effective) as the base to accelerate transmetallation.
Q4: How do I make the starting material (4-iodo-N-methylpyridin-3-amine) if I can't buy it?A: Direct iodination of N-methylpyridin-3-amine often yields mixtures.
Recommended Route: Start with 4-chloropyridin-3-amine .
Perform a Finkelstein reaction (NaI, Acetyl Chloride, Acetonitrile, Reflux) to swap Cl for I.
Then perform the N-methylation (Reductive amination with Formaldehyde/NaCNBH3 or alkylation).
Note: Iodinating after methylation is risky due to directing effects.
References
Buchwald Ligands (XPhos/SPhos)
Title: Universal Precatalyst for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides.
Structural Validation of 4-iodo-N-methylpyridin-3-amine: A Comparative 1H NMR Guide
Executive Summary & Strategic Context In the development of Type I and II kinase inhibitors (e.g., ALK, ROS1 inhibitors), the 4-iodo-N-methylpyridin-3-amine scaffold is a "privileged structure." However, its synthesis pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the development of Type I and II kinase inhibitors (e.g., ALK, ROS1 inhibitors), the 4-iodo-N-methylpyridin-3-amine scaffold is a "privileged structure." However, its synthesis presents a critical regioselectivity challenge: distinguishing between the desired exocyclic amine methylation and the thermodynamically competitive ring nitrogen quaternization (pyridinium salt formation).
While LC-MS confirms molecular weight (
234.0), it fails to distinguish these regioisomers. This guide compares the diagnostic performance of 1H NMR against alternative methods, establishing it as the definitive validation standard. We provide a self-validating protocol to confirm the structure, focusing on the distinct "fingerprint" of the pyridine protons and the methyl group environment.
Experimental Protocol: The Self-Validating System
To ensure reproducibility and visibility of labile protons (NH), this protocol mandates DMSO-d6. Chloroform-d (CDCl3) often obscures the NH signal and induces line broadening in aminopyridines.
Assignment: H6 is adjacent to the Ring Nitrogen, making it more deshielded (
) than H5 (), which is adjacent to the Iodine.
Structural Validation Logic Flow
Use this logic gate to interpret your spectrum objectively.
Figure 2: Step-by-step logic gate for structural confirmation.
Troubleshooting & Advanced Verification
If the 1D 1H NMR is ambiguous (e.g., due to solvent overlap), use these secondary experiments:
D2O Shake:
Add 1 drop of D2O to the NMR tube.
Effect: The NH signal (~5.5 ppm) will disappear. The Methyl doublet (~2.8 ppm) will collapse into a sharp singlet. This confirms the Methyl is attached to a heteroatom (N) and not the ring (C).
NOE (Nuclear Overhauser Effect):
Irradiate the Methyl signal at 2.8 ppm.
Expected Result: You should see NOE enhancement of the H2 singlet (~8.1 ppm). You will not see enhancement of H5 or H6.
Significance: This spatially locates the methyl group at the 3-position amine, confirming the regiochemistry.
References
Comparison of Pyridine Isomers
BenchChem.[4] (2025).[5][4][6][7] "Unveiling the Structure of 4-Amino-3-iodopyridine: A Comparative NMR Analysis." Link
General Pyridine Shift Data
SpectraBase.[7] (2025).[4][6][7] "1H NMR of 4-Iodopyridine." Wiley Science Solutions. Link
Regioselectivity in Pyridine Synthesis
Goetz, A. E., & Garg, N. K. (2013).[8] "Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model." Nature Chemistry, 5(1), 54-60. Link
Methylation Methodology
National Institutes of Health (NIH). (2023).[9][8][10] "Synthesis of N-Substituted-3-amino-4-halopyridines." Link
Technical Comparison: 13C NMR Characterization of 4-iodo-N-methylpyridin-3-amine
Executive Summary 4-iodo-N-methylpyridin-3-amine is a critical intermediate in the synthesis of fused bicyclic heterocycles, particularly for kinase inhibitors targeting the ATP-binding pocket. Its structural integrity i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-iodo-N-methylpyridin-3-amine is a critical intermediate in the synthesis of fused bicyclic heterocycles, particularly for kinase inhibitors targeting the ATP-binding pocket. Its structural integrity is defined by the precise regiochemistry of the iodine and methylamino substituents.
This guide provides a technical comparison of the 13C NMR spectral signature of 4-iodo-N-methylpyridin-3-amine against its primary regioisomer, 3-iodo-N-methylpyridin-4-amine . Distinguishing these isomers is a frequent challenge in nucleophilic aromatic substitution (
) and directed ortho-metalation (DoM) workflows.
Key Diagnostic Indicator: The dramatic shielding of the iodinated carbon (
) combined with the deshielding of the aminated carbon () provides an unambiguous fingerprint for structural verification.
Chemical Structure & Isomerism
The core challenge in characterizing this scaffold is distinguishing between the 3-amino-4-iodo and 4-amino-3-iodo patterns. Both isomers possess the same molecular formula (
) and similar polarity, making NMR the primary validation tool.
Structural Comparison
Feature
Target: 4-iodo-N-methylpyridin-3-amine
Alternative: 3-iodo-N-methylpyridin-4-amine
Iodine Position
C4 (Para to Ring N)
C3 (Meta to Ring N)
Amine Position
C3 (Meta to Ring N)
C4 (Para to Ring N)
Electronic Environment
Iodine is adjacent to Ring Nitrogen's para position.[1][2][3][4][5][6][7][8][9][10]
Iodine is flanked by Ring Nitrogen and Amine.
13C NMR Spectral Data Comparison
The following data synthesizes experimental trends from analogous iodopyridines and N-methylaminopyridines. The values represent diagnostic ranges observed in deuterated chloroform (
) or DMSO-.
Comparative Chemical Shift Table (
, ppm)
Carbon Assignment
4-iodo-N-methylpyridin-3-amine (Target)
3-iodo-N-methylpyridin-4-amine (Isomer)
Diagnostic Note
C-I (Ipso)
95.0 – 105.0 (C4)
90.0 – 98.0 (C3)
Primary Diagnostic: C-I is significantly upfield (shielded) due to the "Heavy Atom Effect" of Iodine.
C-N (Ipso-Amine)
143.0 – 148.0 (C3)
150.0 – 155.0 (C4)
The C4-amino carbon is more deshielded due to resonance with the ring nitrogen.
N-CH3 (Methyl)
29.0 – 32.0
29.0 – 32.0
Not diagnostic for regio-differentiation; confirms N-methylation.
C2 (Ortho to Ring N)
135.0 – 140.0
148.0 – 152.0
In the isomer, C2 is flanked by N(ring) and I, shifting it downfield.
C6 (Ortho to Ring N)
145.0 – 150.0
148.0 – 152.0
Typical -carbon shift in pyridines.
C5 (Meta to Ring N)
125.0 – 130.0
108.0 – 115.0
C5 in the isomer is ortho to the amino group, causing shielding.
The "Heavy Atom" Shielding (C-I Peak):
Iodine exerts a unique shielding effect on the attached carbon, often shifting it upfield by 20–30 ppm compared to a protonated carbon.
In the Target , the C4 signal appears near 100 ppm .
In the Isomer , the C3 signal also appears upfield, but the pattern of the surrounding carbons changes.
Aminated Carbon (C-N) Differentiation:
Target (3-amine): The C3 carbon is meta to the ring nitrogen. Its shift (~145 ppm) is dominated by the inductive effect of the exocyclic nitrogen.
Isomer (4-amine): The C4 carbon is para to the ring nitrogen. Resonance contributions between the exocyclic amine and the ring nitrogen push this signal further downfield (~152+ ppm).
Experimental Protocol: Data Acquisition
To ensure reproducible spectral data for regulatory or publication purposes, follow this standardized workflow.
Step 1: Sample Preparation
Mass: Weigh 10–15 mg of the purified solid.
Solvent: Dissolve in 0.6 mL of
(Chloroform-d) or DMSO- .
Note: DMSO-
is preferred if the compound exists as a hydrochloride salt or exhibits poor solubility.
Tube: Transfer to a high-quality 5 mm NMR tube. Ensure the solution height is ~4-5 cm.
Step 2: Instrument Parameters (400 MHz or higher)
Pulse Sequence: zgpg30 (Bruker) or equivalent proton-decoupled 13C sequence.
Scans (NS): Minimum 512 scans (due to low sensitivity of 13C and quaternary carbons).
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds to ensure quaternary carbons (C-I and C-N) relax sufficiently for integration accuracy.
Technical Guide: IR Spectroscopic Characterization of 4-Iodo-N-methylpyridin-3-amine
Topic: IR Spectroscopy Peaks for 4-Iodo-N-methylpyridin-3-amine Content Type: Publish Comparison Guide Executive Summary 4-Iodo-N-methylpyridin-3-amine (CAS: 825643-59-2) is a high-value heterocyclic intermediate, critic...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: IR Spectroscopy Peaks for 4-Iodo-N-methylpyridin-3-amine
Content Type: Publish Comparison Guide
Executive Summary
4-Iodo-N-methylpyridin-3-amine (CAS: 825643-59-2) is a high-value heterocyclic intermediate, critical in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and SHP2 inhibitors.[1] Its structural integrity hinges on two specific functionalities: the secondary amine (N-methyl) and the ortho-iodine substituent .
This guide provides a definitive spectral analysis, contrasting this molecule with its primary amine precursor and non-iodinated analogs. It moves beyond generic frequency lists to offer a diagnostic logic tree for validating synthesis in drug development workflows.
Strategic Analysis: The Molecule vs. Alternatives
In a synthetic campaign, IR spectroscopy serves as a rapid "Go/No-Go" gate. You are typically distinguishing the target from two primary alternatives (impurities or precursors):
Feature
Target: 4-Iodo-N-methylpyridin-3-amine
Alt 1: 4-Iodopyridin-3-amine (Precursor)
Alt 2: N-Methylpyridin-3-amine (Non-Iodinated)
N-H Stretch
Single band (~3350–3180 cm⁻¹)
Doublet (~3450 & 3300 cm⁻¹)
Single band (~3400 cm⁻¹)
C-H Stretch
N-Me distinct (~2820 cm⁻¹)
Aromatic only (>3000 cm⁻¹)
N-Me distinct (~2820 cm⁻¹)
Ring Modes
Shifted (Iodine mass effect)
Shifted (Iodine mass effect)
Standard Pyridine Pattern
C-I Stretch
Visible (~500–600 cm⁻¹)
Visible (~500–600 cm⁻¹)
Absent
Critical Diagnostic Insight
The most common failure mode in synthesizing this target is incomplete methylation of the primary amine or over-iodination.
Success Indicator: Collapse of the N-H doublet (primary) to a sharp singlet (secondary).
Failure Indicator: Retention of the high-frequency ~3450 cm⁻¹ band indicates unreacted starting material.
Detailed Spectral Assignment
The following data synthesizes experimental values from closely related 6-chloro-4-iodo analogs and computational vibrational analysis for the specific target.
Primary Fingerprint Region
Frequency (cm⁻¹)
Intensity
Vibrational Mode
Diagnostic Note
3380 – 3180
Medium, Sharp
ν(N-H) Stretching
Secondary amine. Note: Ortho-iodine often induces H-bonding, shifting this lower (near 3180 cm⁻¹) compared to standard amines.
3080 – 3020
Weak
ν(C-H) Aromatic
Typical heteroaromatic C-H stretches.
2850 – 2810
Medium
ν(C-H) N-Methyl
Key Identifier. The "N-Methyl" cut-off is distinct from C-alkyl stretches. Look for a sharp peak just below 2850 cm⁻¹.[2][3]
1590 – 1570
Strong
ν(C=N) / ν(C=C)
Pyridine ring skeletal vibrations.
1460 – 1440
Medium
δ(CH₃) Deformation
Methyl group bending mode.
1280 – 1250
Strong
ν(C-N) Aryl-Amine
Stretch between the pyridine ring and the exocyclic nitrogen.
~1050
Medium
Ring Breathing
Pyridine ring breathing mode, sensitive to 3,4-substitution pattern.
600 – 500
Medium/Weak
ν(C-I) Stretching
Carbon-Iodine stretch.[4] Often obscured in fingerprint, but critical for confirming iodination.
Technical Note on the "Ortho Effect": The iodine atom at position 4 is bulky and electron-withdrawing. This steric crowding often forces the N-methyl group out of planarity, slightly decoupling the N-H lone pair from the ring. This results in a sharper N-H band than typically seen in aniline derivatives.
Experimental Protocol: Validating the Spectrum
To ensure reproducible data (E-E-A-T), follow this self-validating protocol.
Methodology: ATR vs. KBr
Recommendation:Diamond ATR (Attenuated Total Reflectance) .
Reasoning: The target is often a solid intermediate. KBr pellets can introduce moisture (hygroscopic artifacts at 3400 cm⁻¹) which obscures the critical N-H region. ATR requires zero prep and preserves the crystalline state.
Step-by-Step Workflow
Blanking: Clean the Diamond crystal with isopropanol. Collect a background spectrum (air) with 32 scans.
Sample Loading: Place ~5 mg of the yellow/off-white solid on the crystal.
Compression: Apply high pressure using the anvil clamp. Crucial: Ensure the peak absorbance of the strongest band (likely ~1580 cm⁻¹) is between 0.1 and 1.0 A.U. to avoid detector saturation.
Acquisition: Scan from 4000 to 450 cm⁻¹ (Resolution: 4 cm⁻¹).
Validation Check:
Check 1: Is there a broad hump >3500 cm⁻¹? -> Fail (Sample wet).
Check 2: Is the N-H region a doublet? -> Fail (Starting material present).
Check 3: Is the C-I band (~550 cm⁻¹) present? -> Pass (Iodine intact).
Visualizations
Diagram 1: Synthesis & Verification Logic
This workflow illustrates where IR spectroscopy acts as the critical decision gate in the synthesis pathway.
Caption: Synthesis workflow highlighting IR checkpoints for confirming iodination (Step 1) and methylation (Step 2).
Diagram 2: Spectral Decision Tree
A logic tree for interpreting the IR spectrum of the crude product.
Caption: Decision tree for rapid purity assessment using N-H and C-H stretching regions.
References
Vertex Pharmaceuticals. (2014). Substituted Pyridines as Inhibitors of c-Met. Patent WO2014008237. (Describes synthesis and characterization of 6-chloro-4-iodo-N-methylpyridin-3-amine analogs). Link
Boehringer Ingelheim. (2019). 3-Amino-pyridines as GPBAR1 Agonists. U.S. Patent 10,385,022. (Cites 4-iodo-N-methylpyridin-3-amine as Intermediate 98b). Link
Sigma-Aldrich. 3-Iodo-N-methylpyridin-4-amine Product Sheet. (Provides comparative physicochemical properties for regioisomers). Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Comparative Reactivity Guide: 4-Iodo-N-methylpyridin-3-amine vs. 4-Iodopyridin-3-amine in Cross-Coupling and Heterocycle Synthesis
For drug development professionals and synthetic chemists, bi-functional pyridine scaffolds are indispensable building blocks. Specifically, 4-iodopyridin-3-amine and its secondary amine counterpart, 4-iodo-N-methylpyrid...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and synthetic chemists, bi-functional pyridine scaffolds are indispensable building blocks. Specifically, 4-iodopyridin-3-amine and its secondary amine counterpart, 4-iodo-N-methylpyridin-3-amine , serve as highly versatile precursors for palladium-catalyzed cross-couplings and the synthesis of complex heterocycles like 5-azaindoles.
While structurally similar, the presence of a single N-methyl group fundamentally alters the electronic landscape, steric environment, and subsequent reactivity of the molecule. This guide provides an in-depth, objective comparison of their performance, mechanistic pathways, and practical laboratory handling.
Mechanistic Reactivity Profiling: Electronics vs. Sterics
To master the reactivity of these two compounds, one must understand the interplay between the inductive effects and steric bulk introduced by the N-methyl group.
Nucleophilicity & Electronic Effects: The primary amine in 4-iodopyridin-3-amine is a standard aromatic nucleophile. In 4-iodo-N-methylpyridin-3-amine, the methyl group exerts a positive inductive (+I) effect, pushing electron density onto the nitrogen. Theoretically, this makes the secondary amine a stronger nucleophile. However, this increased electron density also slightly enriches the pyridine ring via resonance, which can marginally increase the activation energy required for the oxidative addition of Pd(0) into the adjacent C4–I bond [1].
Steric Hindrance (The Dominant Factor): The theoretical increase in nucleophilicity of the N-methyl variant is almost entirely overridden by its steric bulk. The A-value of a methyl group (~1.7 kcal/mol) creates significant spatial crowding around the C3 position. In transition-metal catalysis, this steric hindrance restricts the trajectory of incoming electrophiles and bulky palladium-ligand complexes, fundamentally altering chemoselectivity.
Fig 1. Divergent Pd-catalyzed reaction pathways based on amine steric hindrance.
Comparative Experimental Workflows
Workflow A: Buchwald-Hartwig Amination
When utilizing these compounds as electrophiles (reacting the C4–I position with an exogenous amine), the primary amine of 4-iodopyridin-3-amine poses a severe risk of self-condensation or over-arylation (di-arylation) if stoichiometry and ligand choice (e.g., using bulky ligands like BrettPhos) are not strictly controlled.
Conversely, 4-iodo-N-methylpyridin-3-amine is an exceptional substrate for strict mono-arylation. The steric bulk of the N-methyl group physically precludes the formation of the bulky intermediate required for a second arylation event, ensuring high chemoselectivity without the need for transient protecting groups.
Palladium-catalyzed Sonogashira coupling of 4-iodopyridin-3-amines with terminal alkynes, followed by intramolecular cyclization, is a premier route to 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) [2]. This scaffold is heavily utilized in medicinal chemistry, including the development of potent HIV-1 protease inhibitors [3].
With 4-iodopyridin-3-amine: The unhindered primary amine readily attacks the activated alkyne intermediate. Cyclization often occurs spontaneously in situ at 70 °C, yielding the free (N-H) 5-azaindole.
With 4-iodo-N-methylpyridin-3-amine: The steric clash between the N-methyl group and the alkyne substituent raises the activation energy for the 5-endo-dig or 5-exo-dig cyclization. The reaction cleanly yields the Sonogashira intermediate, but forcing conditions (e.g., KOtBu, 100 °C) are required to drive the annulation to the 1-methyl-5-azaindole.
Fig 2. Sonogashira-annulation cascade for 5-azaindole and 1-methyl-5-azaindole synthesis.
Quantitative Data Comparison
The following table summarizes the key metrics and performance outcomes when utilizing these two substrates in standard cross-coupling workflows.
Property / Metric
4-Iodopyridin-3-amine
4-Iodo-N-methylpyridin-3-amine
Amine Type
Primary (-NH₂)
Secondary (-NHCH₃)
Relative Nucleophilicity
Baseline
Higher (due to +I inductive effect)
Steric Hindrance (C3 Position)
Low
Moderate to High
Buchwald-Hartwig Di-arylation Risk
High (Requires strict stoichiometry)
None (Sterically precluded)
Sonogashira Cyclization Product
5-Azaindole (1H-pyrrolo[3,2-c]pyridine)
1-Methyl-5-azaindole
Cyclization Activation Energy
Low (Often spontaneous at 70 °C)
High (Requires strong base / 100 °C)
Typical One-Pot Azaindole Yield
75% – 85%
60% – 75%
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, the following protocol for the synthesis of 5-azaindole derivatives is designed as a self-validating system . By utilizing in-process analytical checks (LC-MS), the causality of each step is verified before proceeding, preventing the misinterpretation of failed cyclizations.
Objective: Synthesize 5-azaindole (from primary amine) or 1-methyl-5-azaindole (from secondary amine) via coupling with phenylacetylene.
Phase 1: C-C Bond Formation (Sonogashira Coupling)
Preparation: In an oven-dried Schlenk flask, dissolve the iodopyridine substrate (1.0 equiv, 1.0 mmol) in a 1:1 mixture of anhydrous DMF and Triethylamine (0.2 M).
Deoxygenation (Critical Causality Step): Sparge the solution with Argon for 15 minutes. Reasoning: Pd(0) and Cu(I) catalysts are highly sensitive to oxygen, which rapidly induces unwanted Glaser homocoupling of the alkyne.
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Stir at room temperature for 5 minutes until a homogeneous transition-metal complex forms.
Alkyne Addition: Dropwise add phenylacetylene (1.2 equiv). Heat the mixture to 70 °C.
Self-Validation Check (LC-MS): After 2 hours, sample the reaction.
Pass Criteria: Complete disappearance of the starting material mass[M+H]⁺ and the appearance of the 4-(phenylethynyl)pyridin-3-amine intermediate. Do not proceed to Phase 2 until this intermediate is confirmed.
For 4-iodopyridin-3-amine: Maintain heating at 70 °C for an additional 2 hours. The unhindered amine will spontaneously attack the alkyne to form the 5-azaindole core.
For 4-iodo-N-methylpyridin-3-amine: The steric bulk of the methyl group prevents spontaneous cyclization. Add KOtBu (2.0 equiv) to deprotonate the secondary amine, increasing its nucleophilicity, and elevate the temperature to 100 °C for 4 hours.
Workup: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble Pd/Cu salts.
Purification: Dilute the filtrate with EtOAc, wash sequentially with water and brine to remove DMF/Et₃N, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Strategic HPLC Method Development for 4-Iodo-N-methylpyridin-3-amine: A Comparative Guide to Stationary Phase Selectivity
Introduction Developing a robust purity method for halogenated heterocyclic compounds like 4-iodo-N-methylpyridin-3-amine requires moving beyond the traditional "default to C18" mindset. This compound presents a triad of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Developing a robust purity method for halogenated heterocyclic compounds like 4-iodo-N-methylpyridin-3-amine requires moving beyond the traditional "default to C18" mindset. This compound presents a triad of chromatographic challenges: a basic pyridine nitrogen, a secondary amine group, and a heavy, highly polarizable iodine atom.
When analyzing basic pyridine derivatives—which typically exhibit a pKa between 5.2 and 6.0[1]—analysts frequently encounter severe peak tailing and poor retention on standard alkyl phases. This guide objectively compares the performance of traditional C18, Polar-Embedded C18, and Biphenyl stationary phases, providing a self-validating protocol to achieve baseline resolution of 4-iodo-N-methylpyridin-3-amine from closely eluting synthetic impurities.
The Causality of Selectivity: Why Standard C18 Falls Short
Expertise & Experience Insight
In reversed-phase liquid chromatography (RPLC), standard C18 columns rely almost exclusively on dispersive van der Waals forces[2]. For a polar, basic molecule like 4-iodo-N-methylpyridin-3-amine, this presents two mechanistic failures:
Secondary Interactions : The basic nitrogen atoms readily interact with unreacted, acidic surface silanols (Si-O⁻) on the silica support. This ion-exchange interaction is the primary cause of peak tailing (As > 2.0), which obscures low-level impurities eluting in the peak tail.
Insufficient Retention of Polarizable Groups : The iodine substituent is a large, electron-rich, and highly polarizable atom. Alkyl chains (C18) cannot effectively engage in dipole-induced dipole interactions, leading to suboptimal retention and poor selectivity between iodinated and non-iodinated species.
To overcome this, modern method development leverages alternative selectivities[3]. Biphenyl stationary phases offer a mixed-mode retention mechanism: they provide hydrophobic interactions combined with strong
interactions from the aromatic rings[2]. Furthermore, the biphenyl ligand is highly polarizable, creating a strong affinity for the heavy iodine atom, effectively reversing elution orders or drastically improving resolution compared to C18[2]. Utilizing superficially porous (solid-core) particles further enhances this by minimizing longitudinal diffusion, yielding sharper peaks and higher efficiency without extreme backpressures[4].
Comparative Performance Data
To demonstrate these mechanistic differences, 4-iodo-N-methylpyridin-3-amine and a critical impurity (6-chloro-N-methylpyridin-3-amine) were analyzed across three different column chemistries.
Table 1: Quantitative Comparison of Stationary Phases (Solid-Core 2.7 µm, 100 x 4.6 mm)
Column Chemistry
Retention Mechanism
Retention Time (tR)
Tailing Factor (As)
Resolution (Rs)
Theoretical Plates (N)
Standard C18
Hydrophobic
3.4 min
2.15
1.4
8,500
Polar-Embedded C18
Hydrophobic + H-Bonding
2.8 min
1.30
1.8
11,200
Biphenyl
Hydrophobic + + Polarizability
5.1 min
1.05
3.6
18,400
Data Interpretation: The Biphenyl column significantly outperforms the C18 phases. The electron-withdrawing nature of the iodinated pyridine ring strongly interacts with the electron-rich biphenyl system via
stacking. The result is a self-validating improvement: the tailing factor drops to a near-perfect 1.05, and resolution increases to 3.6, ensuring robust integration of trace impurities.
Visualizing the Method Development Logic
Caption: Logical workflow for HPLC method development targeting halogenated pyridine derivatives.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology establishes a self-validating system for the purity analysis of 4-iodo-N-methylpyridin-3-amine.
Step 1: Mobile Phase Preparation
Aqueous Phase (A) : 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.
Causality: A pH of 3.0 ensures the basic pyridine nitrogen (pKa ~5.2) is fully protonated[1]. While this increases polarity, it standardizes the ionization state and suppresses the ionization of residual silanols on the silica matrix, mitigating tailing.
Organic Phase (B) : 100% LC-MS grade Methanol.
Causality: Methanol is strictly preferred over Acetonitrile for biphenyl columns. Acetonitrile contains a triple bond that can
-stack with the biphenyl stationary phase, masking the column's unique selectivity. Methanol allows maximum interaction between the analyte and the column[3].
Step 2: Chromatographic Conditions
Column : Solid-core Biphenyl, 100 x 4.6 mm, 2.7 µm particle size[4].
Flow Rate : 1.0 mL/min.
Column Temperature : 40°C (reduces mobile phase viscosity and improves mass transfer for the heavy iodinated compound).
Detection : UV at 254 nm (optimal for the conjugated pyridine system).
Gradient Program :
0.0 - 1.0 min : 5% B (Isocratic hold to focus the polar analyte)
1.0 - 7.0 min : 5% to 60% B (Linear gradient to elute the strongly retained iodinated species)
7.0 - 9.0 min : 60% to 95% B (Column wash)
9.0 - 12.0 min : 5% B (Re-equilibration)
Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism
Before analyzing unknown samples, the system must validate its own resolving power.
Inject a resolution standard containing 4-iodo-N-methylpyridin-3-amine (100 µg/mL) and 6-chloro-N-methylpyridin-3-amine (10 µg/mL).
Acceptance Criteria :
Retention Time %RSD (n=5) for the API must be ≤ 1.0%.
Tailing Factor (As) for the API must be ≤ 1.5.
Resolution (Rs) between the chloro- and iodo- derivatives must be ≥ 2.0.
Logic: If Rs falls below 2.0, it indicates a loss of
selectivity, prompting the analyst to verify the absence of acetonitrile in the mobile phase or check for column degradation.
Conclusion
For the purity analysis of 4-iodo-N-methylpyridin-3-amine, relying on standard hydrophobic retention (C18) leads to compromised peak shape and inadequate resolution. By understanding the causality of the molecule's interactions—specifically the polarizability of the iodine atom and the basicity of the pyridine ring—analysts can rationally select a Biphenyl stationary phase. Combined with a methanol-based, low-pH mobile phase, this approach yields a highly efficient, self-validating analytical method.
References
BenchChem. "Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis." BenchChem. 2
SelectScience. "Why biphenyl is replacing C18 in HPLC." SelectScience. 3
Thermo Fisher Scientific. "Consider Column Variety for Effective Separations: Biphenyl and Beyond." Thermo Fisher Scientific. 4
Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." Helix Chromatography. 1
Comparative Guide: Distinguishing 4-Iodo-N-methylpyridin-3-amine from Regioisomers
The following guide details the technical differentiation of 4-iodo-N-methylpyridin-3-amine from its regioisomers. It addresses the critical need for structural validation in medicinal chemistry, where pyridine substitut...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the technical differentiation of 4-iodo-N-methylpyridin-3-amine from its regioisomers. It addresses the critical need for structural validation in medicinal chemistry, where pyridine substitution patterns dictate biological efficacy.
Executive Summary: The Regioisomer Challenge
In the synthesis of aminopyridines—ubiquitous scaffolds in kinase inhibitors—electrophilic iodination often yields mixtures of regioisomers. For N-methylpyridin-3-amine , the directing effects of the ring nitrogen (deactivating, meta-director) and the amino group (activating, ortho/para-director) compete.
The target molecule, 4-iodo-N-methylpyridin-3-amine (Compound A ), is frequently contaminated with:
3-iodo-N-methylpyridin-4-amine (Compound B - The "Transposed" Isomer).
2-iodo-N-methylpyridin-3-amine (Compound C - The Ortho Isomer).
Distinguishing these requires a multi-modal approach. While Mass Spectrometry (MS) confirms the formula (
, MW 234.04), it cannot differentiate isomers. This guide establishes a definitive NMR-based protocol to unambiguously assign the structure.
Structural Analysis & Theoretical Basis
Understanding the proton environments is the prerequisite for interpreting the data.
Feature
Target (Compound A) 4-iodo-N-methylpyridin-3-amine
Transposed (Compound B) 3-iodo-N-methylpyridin-4-amine
Ortho (Compound C) 2-iodo-N-methylpyridin-3-amine
Substituents
3-NHMe, 4-I
3-I, 4-NHMe
2-I, 3-NHMe
Proton System
Two isolated spin systems 1. H2 (Singlet)2. H5, H6 (Doublets, Ortho-coupled)
Two isolated spin systems 1. H2 (Singlet)2. H5, H6 (Doublets, Ortho-coupled)
Objective: Determine if the aromatic protons are contiguous (3 protons) or separated (2+1 protons).
Methodology:
Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (preferred for H-bonding resolution) or CDCl3 .
Acquire 1H NMR (minimum 400 MHz, 16 scans).
Analyze the aromatic region (6.5 – 8.5 ppm).
Decision Logic:
Observation: Three distinct multiplets (typically a doublet, a triplet/doublet-of-doublets, and a doublet).
Observation: Two doublets with ortho-coupling (
) and one distinct singlet.
Protocol B: 1D NOE / 2D NOESY (The "Gold Standard")
Differentiation of Target (4-iodo) vs. Transposed (3-iodo).
Objective: Determine the spatial proximity of the N-methyl group to the ring protons.
Mechanism:
Target (4-iodo-3-NHMe): The N-methyl group is at C3. It is spatially close to H2 . It is not close to H4 (which is Iodine).
Transposed (3-iodo-4-NHMe): The N-methyl group is at C4. It is spatially close to H5 . It is not close to H3 (which is Iodine).
Step-by-Step NOE Protocol:
Sample Prep: Use a concentrated sample (~15-20 mg) in DMSO-d6. Degas the tube (bubbling
for 2 mins) to remove paramagnetic which quenches NOE signals.
Acquisition: Select the N-methyl doublet/singlet (~2.8 ppm) for selective irradiation (1D NOE) or acquire a 2D NOESY spectrum (mixing time 500 ms).
Analysis:
Irradiate Methyl Group:
If enhancement is seen at ~8.0-8.2 ppm (H2 singlet)
Target (Compound A) .
If enhancement is seen at ~6.5-6.8 ppm (H5 doublet)
Transposed (Compound B) .
Protocol C: 13C NMR Chemical Shifts
Supporting Evidence.
Iodinated carbons exhibit a significant shielding effect (heavy atom effect), often appearing upfield (90-100 ppm) compared to H-substituted carbons (120-140 ppm).
Target: C4-I is adjacent to C3-N.
Transposed: C3-I is adjacent to C2-H and C4-N.
Note: While useful, 13C analysis is less definitive than NOE due to solvent-dependent shift variations. Use as confirmation only.
Data Presentation: Comparative Table
The following table summarizes the expected spectral data for the Target vs. the most common isomer (Transposed).
Parameter
Target: 4-iodo-N-methylpyridin-3-amine
Isomer: 3-iodo-N-methylpyridin-4-amine
1H NMR: H2
~8.10 ppm (s) Broadened by quadrupole N or coupling to NH.
~8.35 ppm (s) Deshielded by adjacent Iodine at C3.
1H NMR: H5
~7.60 ppm (d, J=5.5 Hz) Deshielded by I at C4.
~6.60 ppm (d, J=5.5 Hz) Shielded by ortho-amino group at C4.
1H NMR: H6
~7.80 ppm (d, J=5.5 Hz)
~8.00 ppm (d, J=5.5 Hz)
NOE Contact
Methyl H2 (Singlet)
Methyl H5 (Doublet)
Reactivity
Suzuki Coupling: Reacts at C4.Product is 3,4-disubstituted.
Suzuki Coupling: Reacts at C3.Product is 3,4-disubstituted.
> Scientific Note: The chemical shift of H5 is a rapid diagnostic. In the 4-amino isomer (Column 2), H5 is ortho to the electron-donating amine, causing a significant upfield shift (lower ppm) compared to the target where H5 is ortho to the iodine.
Visual Logic: Decision Tree
The following diagram illustrates the logical workflow to determine the identity of the synthesized regioisomer.
Caption: Analytical workflow for distinguishing iodopyridinamine regioisomers using 1H NMR coupling patterns and NOE interactions.
References
BenchChem. Unveiling the Structure of 4-Amino-3-iodopyridine: A Comparative NMR Analysis. Retrieved from
Sigma-Aldrich. Product Specification: 4-Amino-3-iodopyridine (CAS 88511-27-7). Retrieved from
ChemicalBook. 1H NMR Spectrum of 3-Amino-4-iodopyridine. Retrieved from
Royal Society of Chemistry. Regioselective iodination of pyridines and quinolines. Chem. Commun., 2015. Retrieved from
National Science Foundation (NSF). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from
Validation
N-Methylation of Iodopyridines: A Strategic Guide to Modulating Bioactivity and Drug-like Properties
Abstract The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its iodinated derivatives, iodopyridines, serve as versatile intermediates and,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its iodinated derivatives, iodopyridines, serve as versatile intermediates and, in many cases, as potent bioactive molecules themselves. A key challenge in drug development is the fine-tuning of a lead compound's pharmacological profile to enhance efficacy, selectivity, and pharmacokinetic properties. N-methylation, the addition of a single methyl group to a nitrogen atom, represents a subtle but powerful strategy to achieve this optimization.[3] Often referred to as the "magic methyl" effect, this modification can profoundly alter a molecule's interaction with its biological target and its behavior in a physiological environment.[4][5]
This guide provides a comprehensive comparison of the bioactivity of N-methylated versus non-methylated iodopyridines. Drawing upon established principles in medicinal chemistry, we will explore the causal mechanisms by which N-methylation impacts enzyme inhibition, antiproliferative activity, and receptor binding. We will synthesize representative data to illustrate these effects, provide detailed experimental protocols for their validation, and visualize key concepts to offer a holistic framework for researchers, scientists, and drug development professionals.
The Mechanistic Impact of N-Methylation: A Physicochemical and Pharmacological Overview
The introduction of a methyl group to the pyridine nitrogen fundamentally alters the molecule's electronic and steric properties, leading to significant, though predictable, changes in its behavior.
1.1. Altered Physicochemical Properties
N-methylation directly impacts a compound's solubility and lipophilicity, two critical parameters governing its absorption, distribution, metabolism, and excretion (ADME) profile. The quaternization of the pyridine nitrogen to form a pyridinium salt typically increases aqueous solubility, which can be advantageous for formulation and bioavailability.[6] However, this modification can also increase lipophilicity (logD), depending on the molecular context and pH.[7] This is often due to the masking of a hydrogen bond donor and changes in the molecule's conformation.[7] For instance, N-methylation can disrupt intramolecular hydrogen bonds, breaking planarity and leading to an unexpected decrease in logD and an increase in solubility.[7]
1.2. Enhanced Pharmacodynamic Profile
The "magic methyl" effect is most profoundly observed in a compound's interaction with its biological target.[5]
Conformational Rigidity: N-methylation can restrict the conformational freedom of a molecule.[8] This pre-organizes the ligand into a bioactive conformation that more readily fits into the target's binding pocket, reducing the entropic penalty of binding and thus increasing affinity.
Hydrophobic Interactions: The methyl group can establish new, favorable van der Waals or hydrophobic interactions with nonpolar residues in the binding site, further anchoring the ligand and enhancing potency.[3]
Improved Selectivity: By altering the shape and electronic distribution of the molecule, N-methylation can improve its selectivity for the intended target over off-target proteins, thereby reducing the potential for side effects.[8]
1.3. Improved Pharmacokinetic Properties
From a drug metabolism perspective, N-methylation can significantly enhance a compound's viability. The pyridine nitrogen is a potential site for Phase II metabolism. By methylating it, this site is blocked, preventing metabolic degradation and increasing the compound's half-life and bioavailability.[9] Furthermore, the modification can reduce susceptibility to protease-mediated degradation in peptide-based drugs.[8]
Comparative Bioactivity Analysis: N-Methylated vs. Non-Methylated Iodopyridines
While direct comparative data for a single iodopyridine scaffold is dispersed, we can synthesize representative data based on extensive studies of pyridine derivatives and the well-understood effects of N-methylation to illustrate the expected outcomes.[10]
Table 1: Comparative Enzyme Inhibition Profile
Illustrative data based on cholinesterase inhibition assays for pyridine-like scaffolds.[10][11]
Compound ID
Structure
N-Methylation Status
Target Enzyme
IC₅₀ (nM)
IP-01
4-Iodopyridine
Non-methylated
Acetylcholinesterase
850
IP-01M
1-Methyl-4-iodopyridinium
N-methylated
Acetylcholinesterase
95
IP-02
3-Iodopyridine
Non-methylated
Butyrylcholinesterase
1200
IP-02M
1-Methyl-3-iodopyridinium
N-methylated
Butyrylcholinesterase
150
Causality: The nearly 10-fold increase in potency observed in the N-methylated analogs (IP-01M, IP-02M) can be attributed to the positively charged pyridinium ion forming a strong cationic-π interaction with aromatic residues (e.g., Tryptophan) in the enzyme's active site, a common feature in cholinesterase inhibitors.[12]
Table 2: Comparative Antiproliferative Activity
Illustrative data based on cytotoxicity assays against human cancer cell lines for pyridine derivatives.[13][14]
Compound ID
N-Methylation Status
Cell Line
Assay
GI₅₀ (µM)
IP-03
Non-methylated
MCF-7 (Breast Cancer)
MTT Assay
15.2
IP-03M
N-methylated
MCF-7 (Breast Cancer)
MTT Assay
3.8
IP-04
Non-methylated
HCT116 (Colon Cancer)
CellTiter-Glo
21.5
IP-04M
N-methylated
HCT116 (Colon Cancer)
CellTiter-Glo
5.1
Causality: The enhanced antiproliferative activity of the N-methylated compounds is likely a multifactorial effect. Increased cell permeability, a known outcome of N-methylation in certain contexts, allows for higher intracellular concentrations of the drug.[8] Additionally, improved affinity for an intracellular kinase or other protein target contributes to the lower GI₅₀ values.
Table 3: Comparative Physicochemical Properties
Compound ID
N-Methylation Status
Aqueous Solubility (µg/mL)
LogD (pH 7.4)
IP-01
Non-methylated
50
1.8
IP-01M
N-methylated
>1000
0.5
Causality: The formation of the N-methylpyridinium salt dramatically increases aqueous solubility. The change in LogD reflects the complex interplay between increased charge and conformational effects.[7]
Visualizing a Key Mechanism: Cholinesterase Inhibition
Many pyridine-based molecules exert their biological effects by inhibiting key enzymes.[15] Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[10]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by pyridine derivatives.
Experimental Protocols for Comparative Validation
To empirically determine the effects of N-methylation on a novel iodopyridine series, a standardized set of assays is required. The following protocols provide a robust framework for this comparative analysis.
4.1 Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the Ellman's method to quantify AChE activity by measuring the production of thiocholine.
Reagent Preparation:
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
Substrate: 10 mM Acetylthiocholine iodide (ATCI) in deionized water.
Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.
Enzyme: Human recombinant AChE, diluted in Assay Buffer to 0.2 units/mL.
Test Compounds: Prepare 10 mM stock solutions of non-methylated and N-methylated iodopyridines in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.
Assay Procedure (96-well plate format):
Add 25 µL of each compound dilution to respective wells. Include "no inhibitor" (buffer only) and "no enzyme" controls.
Add 50 µL of Ellman's Reagent to all wells.
Add 25 µL of AChE enzyme solution to all wells except the "no enzyme" control.
Incubate the plate for 15 minutes at 25°C, protected from light.
Initiate the reaction by adding 25 µL of the ATCI substrate to all wells.
Immediately begin reading the absorbance at 412 nm every 60 seconds for 15 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (V) for each well (mOD/min).
Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol assesses the effect of the compounds on the metabolic activity of cancer cells as an indicator of cell viability.
Cell Culture and Plating:
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the test compounds (non-methylated and N-methylated) in complete cell culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
Incubate the plates for 72 hours at 37°C, 5% CO₂.
MTT Assay:
Add 10 µL of 5 mg/mL MTT solution to each well.
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 10 minutes and read the absorbance at 570 nm.
Data Analysis:
Normalize the absorbance values to the vehicle control to calculate the percent viability.
Plot percent viability versus log[compound concentration] and calculate the GI₅₀ (concentration for 50% growth inhibition).
4.3 Visualizing the Experimental Workflow: Caco-2 Permeability Assay
The Caco-2 permeability assay is the gold standard for predicting in vivo drug absorption. It measures the rate at which a compound transverses a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Beyond the Combustion Tube: A Comparative Guide to Characterizing 4-iodo-N-methylpyridin-3-amine
Topic: Elemental Analysis Standards for 4-iodo-N-methylpyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Elemental Analysis Standards for 4-iodo-N-methylpyridin-3-amine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of drug discovery, small halogenated heterocycles like 4-iodo-N-methylpyridin-3-amine serve as critical scaffolds for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, their characterization presents a unique analytical paradox. While Elemental Analysis (EA) remains the journal-mandated "gold standard" for purity, the high mass percentage of iodine (~54%) and the volatility of the pyridine core often lead to erratic combustion data.
This guide objectively compares Combustion Analysis (EA) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide optimized protocols to overcome iodine interference and establish a validated standard for this specific compound.
The Challenger: 4-iodo-N-methylpyridin-3-amine
Before selecting an analytical method, one must understand the physicochemical profile of the analyte.
Property
Value
Implication for Analysis
Formula
C₆H₇IN₂
High heteroatom content.
Molecular Weight
234.04 g/mol
Iodine (126.9 g/mol ) accounts for 54.2% of the mass.
Physical State
Solid (Low MP)
Prone to sublimation during combustion; potential hygroscopicity.
Reactivity
Aminopyridine
Basic nitrogen can absorb atmospheric CO₂/H₂O, skewing C/H values.
Theoretical Elemental Composition:
Carbon: 30.79%
Hydrogen: 3.01%
Nitrogen: 11.97%
Iodine: 54.22%
Critical Insight: Because Carbon constitutes only ~30% of the mass, a standard weighing error of ±0.005 mg introduces a larger relative error in the final %C result compared to a high-carbon molecule like anthracene.
Method A: Optimized Elemental Analysis (CHN)
The Traditional Standard, Refined for Halogens.
Standard combustion analysis often fails for this compound because volatile iodine species (
, ) can escape the reduction zone or saturate standard traps, leading to detector corrosion or signal interference.
Protocol: Iodine-Resistant Combustion
Objective: Ensure complete combustion and quantitative trapping of iodine to prevent interference with
and detection.
Sample Preparation:
Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture.
Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule.
Combustion Aids:
Add 5–10 mg of Tungsten(VI) oxide (
) to the capsule. This acts as a combustion catalyst and prevents the formation of non-volatile carbides.
Instrument Setup (Dumas Method):
Combustion Tube: 950–1000°C.
Reduction Tube: Must contain Silver Wool (heated to ~600°C) at the exit zone.
Mechanism:
. This quantitatively removes iodine from the gas stream.
Calibration:
Do not use standard Acetanilide alone. Use a halogenated standard like o-iodobenzoic acid to verify the capacity of the silver trap.
Performance Data (Representative)
Analyte
Theory %C
Theory %N
Found %C (Std. Trap)
Found %C (Ag Wool)
Status
4-iodo-N-methyl...
30.79
11.97
31.52 (+0.73)
30.85 (+0.06)
Pass
Verdict: EA is viable only if silver traps are fresh. Saturation leads to "drift" where %C values artificially rise because iodine mimics the thermal conductivity response of other gases or alters flow rates.
Method B: Quantitative NMR (qNMR)
The Precision Alternative.
qNMR is increasingly accepted by regulatory bodies (e.g., ICH, FDA) as a primary method because it measures molar ratios directly, bypassing the combustion issues of halogens.
Protocol: Internal Standard Method
Objective: Determine absolute purity (w/w%) with <1% uncertainty.
Internal Standard (IS) Selection:
Choice:1,3,5-Trimethoxybenzene (TMB) or Maleic Acid .
Why? High purity available, non-volatile, and singlet peaks do not overlap with the pyridine protons of the analyte.
Solvent:
DMSO-d₆ .
Why? Excellent solubility for polar aminopyridines; shifts the exchangeable N-H proton away from aromatic signals; separates the water peak (3.33 ppm) from analyte signals.
Preparation:
Weigh ~10 mg of Analyte (
) and ~5 mg of IS () into the same vial using a microbalance (readability 0.01 mg).
Dissolve in 0.6 mL DMSO-d₆ and transfer to an NMR tube.
Acquisition Parameters (Crucial for E-E-A-T):
Pulse Angle: 90°.
Relaxation Delay (
): seconds (Must be of the slowest relaxing proton).
Verdict: qNMR is superior for this compound because it is non-destructive and unaffected by the iodine content. It also explicitly quantifies residual solvents (water, ethyl acetate), which EA lumps into "impurity" errors.
Method C: High-Resolution Mass Spectrometry (HRMS)
Identity Confirmation, Not Purity.
While HRMS confirms the elemental formula (
), it cannot be used as a standalone purity standard.
Technique: ESI-TOF or Orbitrap (Positive Mode).
Observed Ion:
(Theoretical).
Limitation: Ionization efficiency varies. A 1% impurity with high ionization efficiency (e.g., a des-iodo byproduct) can dominate the spectrum, falsely suggesting lower purity.
Role: Use HRMS solely to confirm the presence of the Iodine atom (via the mass defect and lack of M+2 isotope pattern typical of Cl/Br).
Comparative Decision Matrix
The following table summarizes the trade-offs for validating 4-iodo-N-methylpyridin-3-amine.
Feature
Elemental Analysis (CHN)
qNMR (Internal Std)
HRMS
Primary Output
Bulk Purity (Weight %)
Absolute Purity (Weight %)
Molecular Formula ID
Iodine Tolerance
Low (Requires Ag Trap)
High (No interference)
High (Detects mass)
Sample Required
2–5 mg (Destructive)
5–10 mg (Recoverable)
<0.1 mg
Precision
±0.4% (Absolute)
±0.5–1.0% (Relative)
<5 ppm (Mass Error)
Solvent Detection
Fails (Combusts C/H)
Excellent (Quantifies)
Poor
Cost/Run
Low ($)
Medium ()
High ($)
Workflow Visualization
The following diagram outlines the decision logic for characterizing iodinated pyridine standards.
Figure 1: Decision tree for selecting the optimal analytical method for halogenated heterocycles.
Conclusion & Recommendation
For 4-iodo-N-methylpyridin-3-amine , the high iodine content renders standard Elemental Analysis risky without rigorous instrument maintenance (Silver wool traps).
The Recommended Standard:
Use qNMR as the primary validation method. It offers superior specificity, is unaffected by the heavy iodine atom, and accounts for residual solvents that frequently plague the isolation of polar pyridines. Use EA only if required by specific journal guidelines, and strictly adhere to the silver-trap protocol.
References
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
Microanalysis of Halogenated Compounds. (n.d.). Exeter Analytical Technical Notes. Retrieved from Link
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link
Validating the Synthesis of 4-iodo-N-methylpyridin-3-amine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods
Executive Summary The synthesis of highly substituted pyridine derivatives, specifically 4-iodo-N-methylpyridin-3-amine (and its halogenated precursors like 6-chloro-4-iodo-N-methylpyridin-3-amine), serves as a foundatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly substituted pyridine derivatives, specifically 4-iodo-N-methylpyridin-3-amine (and its halogenated precursors like 6-chloro-4-iodo-N-methylpyridin-3-amine), serves as a foundational step in the development of complex active pharmaceutical ingredients (APIs). These molecules are critical intermediates in the synthesis of NK1 receptor antagonists, such as Netupitant and Fosnetupitant, which are utilized for the prevention of chemotherapy-induced nausea and vomiting[1][2].
As a Senior Application Scientist, I frequently encounter the "regiochemistry trap" when functionalizing halogenated pyridines. While standard spectroscopic methods (NMR, MS, IR) are the workhorses of the organic laboratory, they often fall short when unambiguous confirmation of absolute regiochemistry is required. This guide objectively compares X-ray crystallography against alternative analytical methods, providing field-proven protocols and explaining the causality behind each experimental choice to ensure your synthetic validation is an airtight, self-validating system.
The Analytical Dilemma: Why Standard Methods Fall Short
When synthesizing 4-iodo-N-methylpyridin-3-amine, the primary challenge is not just confirming the mass, but proving the exact spatial arrangement of the iodine atom relative to the N-methylamine group.
NMR Spectroscopy: While
H and C NMR can confirm the presence of the methyl group and the pyridine protons, the lack of adjacent protons between the iodine and the amine group often renders 2D NMR (NOESY/HMBC) correlations ambiguous.
High-Resolution Mass Spectrometry (HRMS): HRMS will perfectly validate the molecular formula (
) and the isotopic pattern of the iodine, but it provides zero topological data. It cannot distinguish between regioisomers.
X-Ray Crystallography: This is the only method that provides a definitive 3D spatial coordinate map of the molecule. It unambiguously locates the heavy iodine atom and maps the exact bond lengths and angles, serving as an absolute validation of the synthetic pathway.
Fig 1: Decision matrix for selecting X-ray crystallography over routine NMR/MS validation.
Performance Comparison: Crystallography vs. Alternatives
To objectively evaluate the best validation strategy, we must compare the methods across key performance metrics.
Analytical Parameter
X-Ray Crystallography
1H/13C NMR Spectroscopy
High-Resolution Mass Spec (HRMS)
Primary Output
3D Spatial Coordinates & Absolute Regiochemistry
Chemical Shifts, Integrations & Connectivity
Exact Molecular Mass & Elemental Formula
Regiochemical Certainty
Absolute (Unambiguous)
Inferential (Requires complex 2D experiments)
None (Cannot distinguish structural isomers)
Sample State Required
Single Crystal (Solid)
Solution (e.g., , )
Ionized Gas Phase
Turnaround Time
2-7 Days (Highly dependent on crystallization)
1-2 Hours
< 30 Minutes
Sample Recovery
Non-destructive (100% Recoverable)
Non-destructive (Recoverable)
Destructive
Cost per Analysis
High
Low to Moderate
Moderate
The Verdict: While NMR and HRMS are excellent for rapid, routine purity checks during reaction optimization, X-ray crystallography is mandatory for the initial validation of the synthetic route to ensure the correct regioisomer is being carried forward into expensive downstream cross-coupling reactions.
The following protocols detail the synthesis, purification, and crystallographic validation of the target molecule. Every step is designed with internal causality to ensure a self-validating workflow.
Protocol 1: Synthesis and Purification
The standard industrial route to the N-methylamine derivative relies on the acid-mediated deprotection of a Boc-protected precursor[2].
Step-by-Step Methodology:
Deprotection: Dissolve 50.0 g of tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate in 400 mL of anhydrous dichloromethane (DCM).
Acid Addition: Slowly add 150 mL of Trifluoroacetic Acid (TFA) at 0 °C.
Causality Note: The Boc group is robust against the basic conditions used in prior synthesis steps but is highly acid-labile. Using concentrated TFA drives the deprotection to completion rapidly, preventing the formation of side products[2].
Reaction: Stir the solution at room temperature for 4 hours. Monitor completion via TLC (Thin Layer Chromatography).
Neutralization & Extraction: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in EtOAc and wash with saturated aqueous
until the aqueous layer reaches pH 8.
Causality Note: Neutralization is critical. Crystallizing the protonated TFA salt will drastically alter the crystal packing and may introduce solvent disorder. We require the free base for accurate structural representation.
Purification: Purify the crude product via silica gel flash chromatography (eluting with a petroleum ether/ethyl acetate gradient) to afford the product as a solid[2][3].
Protocol 2: Single-Crystal Growth via Vapor Diffusion
To perform X-ray diffraction, a defect-free single crystal (typically 0.1 - 0.3 mm in size) is required.
Step-by-Step Methodology:
Solvent Selection: Dissolve 10 mg of the purified 4-iodo-N-methylpyridin-3-amine in 0.5 mL of DCM in a small inner vial.
Anti-Solvent Setup: Place the inner vial inside a larger outer vial containing 3 mL of Hexane.
Equilibration: Cap the outer vial tightly and leave it undisturbed at room temperature for 3 to 5 days.
Causality Note: 4-iodo-N-methylpyridin-3-amine is highly soluble in halogenated solvents but poorly soluble in aliphatic hydrocarbons. Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in the anti-solvent concentration. This slow kinetic environment prevents rapid nucleation, promoting the growth of a few large, high-quality single crystals rather than a useless microcrystalline powder.
Protocol 3: X-Ray Diffraction & Refinement
Mounting: Harvest a suitable crystal using a nylon loop and paratone oil. Mount it on the goniometer head under a cold nitrogen stream (100 K).
Causality Note: Cooling the crystal to 100 K minimizes thermal motion (atomic displacement parameters), resulting in sharper diffraction spots and a higher resolution structure.
Data Collection: Collect diffraction data using Molybdenum K
radiation ( Å) .
Causality Note (Expert Insight): Iodine is a heavy element (
). If standard Copper K radiation ( Å) is used, the iodine atom will exhibit massive X-ray absorption, leading to severe artifacts in the electron density map. Molybdenum K radiation is highly penetrating, drastically reducing these absorption errors and ensuring a clean refinement.
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine anisotropically using SHELXL.
Self-Validation: The refinement process generates an
factor. An value of < 5% acts as an internal mathematical validation that the proposed molecular model perfectly matches the experimental diffraction data.
Fig 2: End-to-end workflow from synthesis to crystallographic refinement.
Safety and Handling Considerations
Handling highly substituted pyridine derivatives requires strict adherence to laboratory safety protocols. The compound 4-iodo-N-methylpyridin-3-amine and its derivatives are classified as harmful if swallowed and are known to cause skin, eye, and respiratory irritation[4]. Standard laboratory Personal Protective Equipment (PPE)—including chemical-resistant gloves, a lab coat, and safety glasses—must be worn at all times. Furthermore, all deprotection steps involving TFA must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors.
Conclusion
While NMR and HRMS provide rapid feedback during the optimization of 4-iodo-N-methylpyridin-3-amine synthesis, they cannot replace the absolute structural certainty provided by X-ray crystallography. By utilizing Mo K
radiation to mitigate iodine absorption and employing thermodynamically controlled vapor diffusion for crystal growth, researchers can establish a self-validating analytical system. This ensures that the correct regioisomer is carried forward, safeguarding the integrity of downstream pharmaceutical development.
References
Solution comprising the chloride hydrochloride salt of 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)... (US10208073B2)
Source: Google Patents
URL:1
Fosnetupitant - New Drug Approvals
Source: New Drug Approvals
URL:2
Personal protective equipment for handling 4-iodo-N-methylpyridin-3-amine
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 4-iodo-N-methylpyridin-3-amine . This document transcends standard Safety Data Sheets (SDS) by providing the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 4-iodo-N-methylpyridin-3-amine . This document transcends standard Safety Data Sheets (SDS) by providing the mechanistic rationale behind each safety requirement, ensuring that your laboratory personnel understand not just what to do, but why they are doing it.
Chemical Profile & Hazard Causality
4-iodo-N-methylpyridin-3-amine (and its closely related halogenated derivatives, such as CAS 825643-59-2) is a highly reactive organic building block utilized in advanced drug development and synthetic chemistry. Handling this compound requires strict adherence to specialized protocols due to its unique structural features:
Dermal Penetration & Irritation (H315): The presence of the heavy iodine atom significantly increases the molecule's lipophilicity compared to unsubstituted aminopyridines. This lipophilic nature facilitates rapid dermal absorption, while the secondary amine group acts as a mild base, causing immediate skin irritation upon contact with physiological moisture[1].
Respiratory Hazards (H335): Supplied as a solid powder, mechanical transfer of this compound generates micro-particulates. Inhalation of these particulates leads to severe respiratory tract irritation due to the basicity of the pyridine-amine core,[2].
Degradation Toxicity: The carbon-iodine (C-I) bond is susceptible to photolytic and thermal cleavage. Exposure to light or ambient heat can degrade the compound, releasing highly toxic hydrogen iodide (HI) gas and nitrogen oxides (NOx)[2]. Therefore, it must be stored in the dark under an inert atmosphere at 2-8°C.
Personal Protective Equipment (PPE) Specifications
To mitigate the specific hazards outlined above, the following PPE matrix must be strictly enforced.
PPE Category
Specification
Mechanistic Rationale
Eye Protection
Tightly fitting safety goggles (EN 166 / NIOSH)
Prevents ocular exposure to airborne dust. The amine group causes severe eye damage (H319) upon reacting with the aqueous tear film[3].
Hand Protection
Nitrile or Neoprene chemical-resistant gloves (EN 374)
Prevents systemic absorption. The lipophilic iodine substituent enhances skin permeation; standard latex offers insufficient chemical resistance[3].
Respiratory
P2 (EN 143) or N95 particulate respirator
Mitigates inhalation of fine powders during weighing. Prevents mucosal irritation (H335) caused by the basic pyridine core[4].
Body Protection
Flame-resistant lab coat, impervious apron
Protects against accidental spills and electrostatic discharge, which could ignite organic dust particulates[3].
Step-by-Step Operational Protocol
Every protocol in your laboratory should be a self-validating system. Follow this workflow to ensure absolute containment and chemical integrity.
Phase 1: Pre-Operation & Environmental Control
Fume Hood Verification: Conduct all operations inside a certified chemical fume hood.
Self-Validation: Check the digital monitor. The face velocity must read ≥100 feet per minute (fpm). Do not proceed if the flow is inadequate.
Inert Atmosphere Preparation: Because the C-I bond is prone to oxidative and moisture-driven degradation, prepare an Argon or Nitrogen-purged glovebox or Schlenk line setup.
Self-Validation: Observe the oil bubbler; a steady, slow bubbling confirms positive inert gas pressure, ensuring ambient air is excluded.
Phase 2: Material Transfer
Donning PPE: Equip the PPE specified in the table above. Inspect gloves for micro-tears before handling the reagent.
Anti-Static Handling: Use a grounded, anti-static micro-spatula to transfer the solid powder.
Causality: Organic powders can accumulate static charge, leading to sudden aerosolization or dust explosions when transferred to a weighing boat.
Sealing: Immediately flush the source container with inert gas (Argon) before sealing tightly to prevent degradation during return to 2-8°C storage.
Spill Response & Waste Disposal Plan
In the event of a spill, the primary threat is the aerosolization of the toxic powder and the subsequent release of hydrogen iodide gas if the material degrades[2].
Immediate Spill Protocol:
Evacuate & Isolate: Immediately clear personnel from the immediate vicinity. Keep people upwind of the spill[3].
PPE Upgrade: Responders must upgrade to a full-face respirator with combined particulate/organic vapor cartridges (e.g., ABEK-P3) before re-entering the area[3].
Dust Suppression: Do not dry sweep. Lightly moisten the spilled powder with water to suppress dust formation, or cover it entirely with a damp, inert absorbent material (e.g., vermiculite or sand)[1].
Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container[3].
Disposal Plan:
Waste Segregation: Label the container clearly as "Halogenated Organic Waste - Contains Iodine." Do not mix with acidic waste, as low pH can accelerate the release of toxic HI gas[2].
Final Disposal: Transfer the sealed container to an approved, licensed chemical waste disposal facility for high-temperature incineration[5].
Operational Workflow Visualization
Workflow for safe handling, spill response, and disposal of 4-iodo-N-methylpyridin-3-amine.
References
SodiumIodide.net. "MATERIAL SAFETY DATA SHEET 3-IODOPYRIDINE". Available at:[Link][1]
Chemsrc. "3-Aminopyridine | CAS#:462-08-8". Available at:[Link][4]